1-(1-Bromoethyl)-2-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-bromoethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHHNJUTAAMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576760 | |
| Record name | 1-(1-Bromoethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405931-46-6 | |
| Record name | 1-(1-Bromoethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(1-Bromoethyl)-2-fluorobenzene
CAS Number: 405931-46-6
This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-fluorobenzene, a halogenated aromatic compound with applications in scientific research, particularly in the field of proteomics. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
Table 1: Physicochemical Data for this compound and a Related Compound
| Property | This compound | 1-Bromo-2-fluorobenzene (for comparison) |
| CAS Number | 405931-46-6[1] | 1072-85-1[3][4] |
| Molecular Formula | C₈H₈BrF[1] | C₆H₄BrF[3][4] |
| Molecular Weight | 203.05 g/mol [1] | 175.00 g/mol [3][4] |
| Appearance | Not specified | Clear, colorless liquid[2] |
| Boiling Point | Not available | 155 °C[2] |
| Solubility in Water | Not specified | Insoluble[2] |
| Purity | ≥95% (as commercially available)[1] | 99% (as commercially available)[4] |
Synthesis and Reactivity
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the searched literature. However, its synthesis can be logically inferred from standard organic chemistry reactions. A plausible synthetic route would involve the bromination of 1-ethyl-2-fluorobenzene at the benzylic position. This can be typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under UV irradiation.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Reactivity
The reactivity of this compound is dictated by the presence of the bromoethyl group on the fluorinated benzene ring. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible, depending on the nucleophile and reaction conditions).[5] The stability of the benzylic carbocation intermediate would favor SN1 pathways.[6] The aromatic ring can undergo electrophilic substitution, although the fluorine atom (an ortho-, para-director) and the bromoethyl group will influence the position of substitution.
Experimental Protocols
As specific experimental protocols for this compound are not widely published, the following are generalized protocols for reactions that this compound would likely undergo.
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for reacting this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium cyanide, sodium azide, an alcohol, or an amine)
-
Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired reaction.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Reaction Workflow for Nucleophilic Substitution:
Caption: General workflow for a nucleophilic substitution reaction.
Applications in Proteomics
This compound is described as a brominated fluorobenzene compound for proteomics research.[1] While specific protocols are not detailed in the available literature, its structure suggests utility as a chemical probe for protein alkylation, particularly targeting nucleophilic amino acid residues like cysteine. The bromoethyl group can act as a reactive handle to covalently label proteins.
Potential Application Workflow in Proteomics:
Caption: Potential workflow for protein labeling in proteomics.
Spectral Data
Detailed, publicly available spectral data (NMR, IR, MS) specifically for this compound is limited. However, characteristic spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-Br) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The aromatic protons would appear as a complex multiplet in the aromatic region.
-
¹³C NMR: The carbon NMR would show distinct signals for the two aliphatic carbons and the eight aromatic carbons. The carbon attached to bromine would be shifted downfield.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Br stretching vibration.
Safety Information
While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds. The related compound, 1-bromo-2-fluorobenzene, is a flammable liquid and vapor, and may cause skin and eye irritation.[3] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
References
- 1. scbt.com [scbt.com]
- 2. 1-Bromo-2-fluorobenzene(1072-85-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-fluorobenzene 99 1072-85-1 [sigmaaldrich.com]
- 5. brainly.com [brainly.com]
- 6. Solved Write the mechanism for the SN1 reaction | Chegg.com [chegg.com]
In-Depth Technical Guide: 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-fluorobenzene, a versatile halogenated compound with significant potential in proteomics research and as a building block in synthetic chemistry. This document details its physicochemical properties, outlines a probable synthetic route with experimental protocols, and explores its application as a chemical probe in proteomics.
Core Compound Data
Quantitative data for this compound is summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Weight | 203.05 g/mol | [1][2] |
| Molecular Formula | C₈H₈BrF | [1][2] |
| CAS Number | 405931-46-6 | [1][2] |
| Appearance | White powder | N/A |
| Purity | ≥95% | [2] |
Synthesis Protocol
Step 1: Synthesis of 1-(1-Ethyl)-2-fluorobenzene
A potential precursor, 1-ethyl-2-fluorobenzene, can be synthesized from 1-bromo-2-fluorobenzene via methods such as Kumada or Suzuki coupling with an ethylating agent. However, a more direct approach would be the Friedel-Crafts acylation of fluorobenzene followed by reduction.
Step 2: Free-Radical Bromination of 1-Ethyl-2-fluorobenzene
The target compound, this compound, can be synthesized from 1-ethyl-2-fluorobenzene via a free-radical bromination reaction at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, under reflux or photochemical initiation.[3][4][5][6]
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-2-fluorobenzene (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain this compound.
Application in Proteomics Research
This compound is described as a compound for proteomics research.[2] Its chemical structure, featuring a reactive bromoethyl group, suggests its utility as a chemical probe in activity-based protein profiling (ABPP).[7][8][9] ABPP is a powerful strategy to identify and characterize active enzymes within complex biological systems.
The underlying principle of its application in proteomics likely involves the covalent modification of nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes by the electrophilic 1-bromoethyl group. This irreversible binding event allows for the "tagging" of active enzymes.
Below is a diagram illustrating a generalized workflow for the use of this compound as a chemical probe in proteomics.
In this proposed workflow, this compound (the probe) is incubated with a complex biological sample. The probe covalently binds to its target proteins. If the probe were modified to include an affinity tag (e.g., biotin), the labeled proteins could be enriched. The proteins are then digested into peptides and analyzed by mass spectrometry to identify the specific proteins that were targeted by the probe.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available in the searched results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
A doublet of quartets for the methine proton (-CH(Br)-) due to coupling with the adjacent methyl protons and the fluorine on the aromatic ring.
-
A doublet for the methyl protons (-CH₃) due to coupling with the methine proton.
-
A complex multiplet pattern for the aromatic protons.
¹³C NMR:
-
A signal for the methyl carbon.
-
A signal for the methine carbon, which will be shifted downfield due to the attached bromine.
-
Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and the bromoethyl substituents.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Fragmentation would likely involve the loss of a bromine radical (Br•) and the ethyl group.
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups.
-
A C-F stretching vibration.
-
A C-Br stretching vibration.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development. Further experimental validation of the proposed synthetic route and detailed mechanistic studies of its application in proteomics are warranted to fully elucidate its potential.
References
- 1. This compound | 405931-46-6 | FRA93146 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Activity-based probes for the proteomic profiling of metalloproteases. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(1-Bromoethyl)-2-fluorobenzene, with the molecular formula C8H8BrF, is a halogenated aromatic compound.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen substituents. The presence of both bromine and fluorine on the benzene ring, along with an ethyl bromide side chain, suggests potential for diverse chemical transformations and biological activities. An understanding of its physical properties is fundamental for its application in synthesis, purification, formulation, and pharmacokinetic studies.
This document serves as a centralized resource for the physical property data of this compound. Where specific experimental values are not available, this guide endeavors to provide reasonable estimations based on the properties of analogous compounds and established chemical theories.
Core Physical Properties
The physical properties of a compound are dictated by its molecular structure, including molecular weight, polarity, and intermolecular forces. For this compound, the key known physical data is summarized below.
Quantitative Data Summary
A structured summary of the available quantitative physical data for this compound and related compounds is presented in Table 1. It is important to note the absence of experimentally determined boiling point, density, and refractive index for the target compound in readily accessible literature.
| Property | This compound | 1-(2-Bromoethyl)-4-fluorobenzene (Isomer) | 1-Bromo-2-fluorobenzene (Related Compound) |
| CAS Number | 405931-46-6[1][4] | 332-42-3[5] | 1072-85-1[6][7] |
| Molecular Formula | C8H8BrF[1][2][3][4] | C8H8BrF[5] | C6H4BrF[8] |
| Molecular Weight | 203.05 g/mol [1][2][3][4] | 203.05 g/mol [5] | 175.00 g/mol [8] |
| Boiling Point | Data not available | 100-104 °C at 15 mm Hg[5] | 155-157 °C at 760 mm Hg[6] |
| Density | Data not available | 1.4498 g/mL at 25 °C[5] | 1.60 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | Data not available | 1.534[5] | 1.534[7] |
Note: The data for isomeric and related compounds are provided for comparative purposes and to offer an estimated range for the properties of this compound.
Theoretical Context and Predicted Properties
The physical properties of haloalkanes and haloarenes are influenced by the nature of the halogen atom, the carbon skeleton, and isomerism. Generally, halogenated hydrocarbons exhibit higher boiling points than their parent alkanes due to increased molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[9][10]
-
Boiling Point: The boiling point of haloalkanes increases with the increasing atomic mass of the halogen (F < Cl < Br < I).[9] For isomeric haloalkanes, branching typically leads to a decrease in boiling point due to a smaller surface area for intermolecular interactions.[11] Based on the boiling point of its isomer, 1-(2-bromoethyl)-4-fluorobenzene, it is reasonable to predict that this compound would have a similar boiling point, likely in the range of 200-220 °C at atmospheric pressure.
-
Density: The density of haloalkanes also increases with the atomic mass of the halogen. Bromoalkanes are generally denser than water.[11]
-
Solubility: Haloalkanes are typically insoluble in water but soluble in organic solvents.[10]
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the core physical properties of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Distillation Method
-
Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A small volume (e.g., 5-10 mL) of the purified this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Reading: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a small glass flask with a precise volume) is used.
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured again.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Methodology: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Logical Workflow and Diagrams
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Relationship between Molecular Structure and Physical Properties
The physical properties of a molecule are intrinsically linked to its structural features. The following diagram illustrates this logical relationship.
Caption: Structure-Property Relationships.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While key identifiers such as molecular weight and formula are well-established, specific experimental data for properties like boiling point, density, and refractive index are currently lacking in the public domain. By providing data for related compounds and outlining standard experimental protocols, this document offers a valuable resource for researchers. The presented workflows provide a logical framework for the characterization of this and other novel chemical entities, underscoring the foundational importance of understanding physical properties in the broader context of chemical and pharmaceutical research. Further experimental investigation is warranted to definitively establish the physical constants of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 405931-46-6 | FRA93146 [biosynth.com]
- 3. This compound | CAS: 405931-46-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. scbt.com [scbt.com]
- 5. 1-(2-BROMOETHYL)-4-FLUOROBENZENE | 332-42-3 [chemicalbook.com]
- 6. fluoryx.com [fluoryx.com]
- 7. 1-bromo-2-fluorobenzene [stenutz.eu]
- 8. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 11. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
Spectroscopic Analysis of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(1-Bromoethyl)-2-fluorobenzene (CAS No. 405931-46-6) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] Its structure suggests potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Spectroscopic analysis is crucial for the verification of its chemical structure and purity. This guide provides an in-depth, albeit predictive, overview of its expected spectroscopic signature.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following sections present predicted data based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. The predicted ¹H and ¹³C NMR chemical shifts for this compound are extrapolated from the known data of 1-Bromo-2-fluorobenzene and (1-Bromoethyl)benzene.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CH-Br | 5.2 - 5.4 | Quartet (q) | ~7 | The methine proton is deshielded by the adjacent bromine and the aromatic ring. |
| CH₃ | 1.9 - 2.1 | Doublet (d) | ~7 | The methyl protons are coupled to the methine proton. |
| Aromatic H | 7.0 - 7.6 | Multiplet (m) | Various | Complex splitting patterns are expected due to coupling with each other and with the fluorine atom. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant. |
| C-Br | 120 - 125 | |
| C-(CHBrCH₃) | 138 - 142 | |
| Aromatic CH | 115 - 135 | Chemical shifts and C-F coupling constants will vary depending on the position relative to the substituents. |
| CH-Br | 45 - 50 | |
| CH₃ | 24 - 28 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic frequencies for substituted benzenes and alkyl halides.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |
| 2990 - 2850 | C-H stretch (aliphatic) | Corresponding to the ethyl group. |
| 1600 - 1450 | C=C stretch (aromatic) | Benzene ring skeletal vibrations. |
| 1280 - 1200 | C-F stretch | Strong absorption band typical for aryl fluorides. |
| 700 - 550 | C-Br stretch | Characteristic of alkyl bromides. |
| 850 - 750 | C-H bend (out-of-plane) | Indicative of the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale |
| 202/204 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 123 | [M - Br]⁺ | Loss of a bromine atom. |
| 109 | [C₇H₆F]⁺ | Further fragmentation of the aromatic portion. |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
A dilute solution of the compound in a volatile solvent, such as methanol or dichloromethane, would be introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) would be a common method for generating ions, and the resulting mass-to-charge ratios would be detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, a robust predictive analysis is possible through the examination of structurally similar compounds. The expected NMR, IR, and MS data presented in this guide provide a valuable reference for researchers working with this compound, aiding in its identification and characterization. The outlined experimental protocols and logical workflow further serve as a practical resource for the spectroscopic analysis of this and other novel chemical entities. It is recommended that experimental data be acquired and published to confirm these predictions and contribute to the broader scientific knowledge base.
References
Synthesis of 1-(1-Bromoethyl)-2-fluorobenzene from 1-fluoro-2-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-(1-bromoethyl)-2-fluorobenzene from 1-fluoro-2-ethylbenzene. The core of this process lies in the selective benzylic bromination, a crucial transformation in synthetic organic chemistry for the introduction of a bromine atom at a position activated by an adjacent aromatic ring. This document outlines the prevailing reaction mechanism, a detailed experimental protocol, and the expected analytical data for the target compound.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through a free-radical halogenation of the benzylic position of 1-fluoro-2-ethylbenzene. This reaction is highly regioselective due to the enhanced stability of the benzylic radical intermediate, which is stabilized by resonance with the adjacent benzene ring.
The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). NBS serves as a source of bromine radicals (Br•) in a controlled manner, which is crucial to prevent undesirable side reactions such as electrophilic aromatic substitution on the electron-rich fluorobenzene ring. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV light).
The reaction proceeds via a classic free-radical chain mechanism:
-
Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-fluoro-2-ethylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS (or Br2 generated in situ from NBS and HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol
This protocol is a representative procedure for the benzylic bromination of 1-fluoro-2-ethylbenzene using N-bromosuccinimide and a radical initiator.
Materials:
-
1-fluoro-2-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent such as 1,2-dichloroethane or (trifluoromethyl)benzene
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
To a solution of 1-fluoro-2-ethylbenzene in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).
-
Heat the reaction mixture to reflux and maintain it under reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Fluoro-2-ethylbenzene | C₈H₉F | 124.15 | Liquid |
| This compound | C₈H₈BrF | 203.05 | Liquid |
Note: The yield of this reaction is dependent on the specific conditions and scale. Published yields for analogous benzylic brominations are typically in the range of 70-90%.
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
Benzylic proton (-CHBr-): A quartet at approximately δ 5.2-5.4 ppm.
-
Methyl protons (-CH₃): A doublet at approximately δ 2.0-2.2 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic carbons: Multiple signals in the range of δ 115-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Benzylic carbon (-CHBr-): A signal at approximately δ 45-55 ppm.
-
Methyl carbon (-CH₃): A signal at approximately δ 20-25 ppm.
-
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway (Mechanism)
The diagram below outlines the key steps in the free-radical chain mechanism for the benzylic bromination.
Caption: Free-radical mechanism for benzylic bromination.
A Technical Guide to 1-(1-Bromoethyl)-2-fluorobenzene: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-fluorobenzene, a halogenated aromatic compound with emerging applications in scientific research, particularly in the field of proteomics. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its reactivity and potential applications as a research chemical. The information is intended to support researchers and professionals in drug development and other scientific disciplines in understanding and utilizing this compound.
Introduction
This compound (CAS No. 405931-46-6) is a substituted aromatic hydrocarbon featuring both a bromine and a fluorine atom. The presence of these two different halogens, along with a reactive benzylic bromide, imparts unique chemical properties that make it a valuable building block in organic synthesis and a potential tool in chemical biology. This guide will delve into the technical details of this compound, providing a foundational understanding for its use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 405931-46-6 | [1] |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Not specified (likely a liquid) | |
| Solubility | Expected to be soluble in organic solvents |
Synthesis and Manufacturing
A probable two-step synthesis is outlined below:
Step 1: Friedel-Crafts Acylation of Fluorobenzene Fluorobenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 1-(2-fluorophenyl)ethan-1-one.
Step 2: Reduction of the Ketone The resulting ketone is then reduced to the corresponding alcohol, 1-(2-fluorophenyl)ethan-1-ol, using a reducing agent like sodium borohydride (NaBH₄).
Step 3: Conversion of the Alcohol to the Bromide Finally, the benzylic alcohol can be converted to this compound using a brominating agent such as phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) under radical initiation conditions.
Figure 1. A proposed synthetic pathway for this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the benzylic bromide functional group. Benzylic bromides are known to be reactive electrophiles that can participate in a variety of nucleophilic substitution reactions.
The fluorine atom on the aromatic ring is an electron-withdrawing group, which can influence the reactivity of the benzylic position. The C-Br bond is susceptible to cleavage, allowing for the substitution of the bromine atom by a wide range of nucleophiles. This makes the compound a useful intermediate for introducing the 1-(2-fluorophenyl)ethyl moiety into larger molecules.
Figure 2. General nucleophilic substitution reaction of this compound.
Applications in Research
Proteomics Research
Several suppliers indicate that this compound is used for proteomics research.[1] While specific published applications of this compound are not widely available, its chemical structure suggests a potential role as a chemical probe or labeling reagent. The reactive benzylic bromide can covalently modify nucleophilic residues on proteins, such as cysteine or histidine.
The incorporation of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a powerful technique for studying protein structure and dynamics, and the presence of a fluorine atom in a protein label allows for such investigations. The concept of "fluorous proteomics" involves the use of fluorinated tags to facilitate the separation and enrichment of labeled proteins or peptides.[2][3]
Drug Development and Medicinal Chemistry
Fluorinated organic molecules are of significant interest in drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo nucleophilic substitution allows for the facile introduction of the fluorinated phenyl ethyl scaffold into a variety of molecular frameworks.
Commercial Availability
This compound is commercially available from a number of chemical suppliers who specialize in research chemicals.
| Supplier | Purity |
| Santa Cruz Biotechnology | ≥95%[1] |
| Biosynth | Information available upon request |
| Sinfoo Biotech | Information available upon request |
| Zhejiang Jiuzhou Chem Co.,Ltd | 99% |
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on its structure as a benzylic bromide, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Benzylic halides are often lachrymatory and can be irritating to the skin, eyes, and respiratory tract.
Conclusion
This compound is a commercially available chemical with potential applications in proteomics research and as a building block in medicinal chemistry. Its unique combination of a reactive benzylic bromide and a fluorinated aromatic ring makes it a subject of interest for further investigation. While detailed experimental protocols and specific applications are not yet widely published, this guide provides a foundational understanding of its properties, synthesis, and potential uses to aid researchers in their work. Further studies are warranted to fully explore the utility of this compound in various scientific disciplines.
References
Safety and Handling of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is based on available data for 1-(1-Bromoethyl)-2-fluorobenzene and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. This compound is intended for research use only and is not for diagnostic or therapeutic use.
Introduction
This compound is a halogenated aromatic compound utilized in proteomics research and as a versatile small molecule scaffold in organic synthesis.[1] Its structure, featuring a bromine and a fluorine atom on a benzene ring with an ethyl bromide substituent, suggests potential reactivity and hazards that necessitate careful handling. This guide provides a comprehensive overview of the known and inferred safety information, handling procedures, and emergency protocols for this compound (CAS 405931-46-6).
Hazard Identification and Classification
While a specific, publicly available GHS classification for this compound is not readily found, the hazards can be inferred from its structural components and data on similar halogenated aromatic hydrocarbons. The primary hazards are expected to include flammability, skin and eye irritation, and potential harm if swallowed or inhaled.
Inferred GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
This classification is inferred based on data for structurally similar compounds like bromobenzene and (1-Bromoethyl)benzene.[2]
Hazard Pictograms (Inferred):
Signal Word (Inferred): Warning
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following table summarizes available information and data for a related compound, 1-Bromo-2-fluorobenzene, for comparison.
| Property | This compound | 1-Bromo-2-fluorobenzene (for comparison) |
| CAS Number | 405931-46-6[1] | 1072-85-1 |
| Molecular Formula | C₈H₈BrF[1] | C₆H₄BrF[3] |
| Molecular Weight | 203.05 g/mol [1] | 175.00 g/mol [3] |
| Purity | ≥95% | Not specified |
| Appearance | Not specified | Not specified |
| Toxicological Data | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] | May cause liver damage.[3] |
Experimental Protocols and Handling Procedures
Strict adherence to safety protocols is crucial when working with halogenated organic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton®). Double gloving may be appropriate. | Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended. | Protects skin from exposure to the chemical. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Safe Handling Workflow
A systematic approach to handling ensures safety from preparation to disposal.
Caption: Generalized workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical. Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment should be placed within the fume hood.
-
-
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spills.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container.[5]
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.
-
Stability and Reactivity
-
Reactivity: Halogenated aromatic hydrocarbons can be reactive. While specific reactivity data for this compound is unavailable, it is prudent to assume it may be sensitive to heat, light, and incompatible materials.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. Keep away from direct sunlight.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
Caption: First aid measures for exposure to this compound.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite, or dry earth).
-
Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and activate the emergency alarm.
-
Contact your institution's emergency response team.
-
Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a major spill.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] The storage area should be designated for flammable liquids. Keep away from heat, sparks, and open flames.
-
Disposal: All waste containing this compound and contaminated materials must be treated as hazardous waste. Collect all waste in a clearly labeled, sealed, and appropriate container. Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety by consulting the specific SDS, using appropriate personal protective equipment, working in a well-ventilated area, and having a clear plan for emergency situations.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Reactivity Profile of 1-(1-Bromoethyl)-2-fluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive benzylic bromide and a fluorinated phenyl ring, make it a versatile building block for the introduction of a 2-fluorophenethyl moiety into a wide range of molecular scaffolds. This document provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and potential applications, with a focus on providing actionable data and experimental insights for laboratory use.
Physicochemical Properties
This compound is a compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from structurally similar compounds and are summarized below.
| Property | Value | Reference |
| CAS Number | 405931-46-6 | [1] |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | [2] |
| Purity | Commercially available at ≥95% | [1] |
Synthesis
The synthesis of this compound can be achieved through the bromination of 1-ethyl-2-fluorobenzene. A general protocol for benzylic bromination is provided below.
Experimental Protocol: Radical Bromination of 1-Ethyl-2-fluorobenzene
Materials:
-
1-Ethyl-2-fluorobenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-2-fluorobenzene (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Reactivity Profile
The reactivity of this compound is dominated by the benzylic bromide, which is susceptible to a variety of transformations. The fluorine atom on the aromatic ring influences the electronic properties of the molecule and can participate in certain reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making the compound highly susceptible to Sₙ1 and Sₙ2 reactions with a wide range of nucleophiles.[3]
-
Sₙ2 Pathway: With strong, unhindered nucleophiles, the reaction proceeds via a concerted Sₙ2 mechanism, leading to inversion of stereochemistry if the starting material is chiral.
-
Sₙ1 Pathway: In the presence of polar, protic solvents and weaker nucleophiles, the reaction can proceed through a benzylic carbocation intermediate via an Sₙ1 mechanism. The fluorine atom at the ortho position can influence the stability of this intermediate.
Common Nucleophiles and Expected Products:
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN₃) | 1-(1-Azidoethyl)-2-fluorobenzene |
| Cyanide | Sodium Cyanide (NaCN) | 2-(2-Fluorophenyl)propanenitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-(2-Fluorophenyl)ethanol |
| Alkoxide | Sodium Methoxide (NaOMe) | 1-(1-Methoxyethyl)-2-fluorobenzene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(1-(Phenylthio)ethyl)-2-fluorobenzene |
| Amines | Ammonia, primary/secondary amines | N-substituted 1-(2-Fluorophenyl)ethanamine |
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 1-fluoro-2-vinylbenzene.[4] Sterically hindered bases such as potassium tert-butoxide are typically used to favor elimination over substitution.
Grignard Reagent Formation and Benzyne Intermediate
Treatment of this compound with magnesium metal can lead to the formation of a Grignard reagent. However, due to the ortho-fluoro substituent, the Grignard reagent derived from the aromatic C-Br bond of a related compound, 1-bromo-2-fluorobenzene, is known to be unstable and can eliminate fluoride to form a highly reactive benzyne intermediate.[5] This benzyne can then be trapped by various dienophiles, such as furan, in a Diels-Alder reaction.[6] A similar reactivity pattern could be anticipated for a Grignard reagent formed from this compound, although the benzylic bromide is more reactive towards magnesium. Selective Grignard formation at the benzylic position would be expected under controlled conditions.
Experimental Protocol: Generalized Grignard Reaction
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Electrophile (e.g., ketone, aldehyde, CO₂)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve this compound (1.0 eq) in anhydrous ether and add a small portion to the magnesium turnings.
-
If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction.
-
Add the remaining solution of the bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent and add the electrophile dissolved in anhydrous ether dropwise.
-
Work up the reaction by quenching with saturated ammonium chloride solution or dilute acid.
-
Extract the product with ether, dry the organic layer, and purify as necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl C-Br bond in 1-bromo-2-fluorobenzene is a suitable handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.[7] While the benzylic bromide is also reactive, selective coupling at the aromatic position can be achieved under specific catalytic conditions. These reactions are powerful tools for forming new carbon-carbon bonds.
Experimental Protocol: Generalized Suzuki Coupling
Materials:
-
This compound (or a related aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
Procedure:
-
In a Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
Reaction Pathways
Caption: Key reaction pathways of this compound.
Suzuki Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.
Applications in Drug Development and Research
This compound is noted for its application in proteomics research.[1] While specific signaling pathways are not detailed in the literature, its reactivity makes it suitable for use as a chemical probe or for the synthesis of more complex molecules for biological evaluation. The fluorinated phenyl group can enhance metabolic stability and binding affinity of drug candidates.[8]
Experimental Workflow: Use as a Chemical Probe in Proteomics
The following workflow illustrates how this compound could be utilized in a chemical proteomics experiment to identify protein targets.
Caption: Workflow for using this compound in chemical proteomics.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related compounds such as 1-bromo-2-fluorobenzene are classified as flammable liquids and may cause skin and eye irritation.[9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not breathe vapors. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[9]
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. Its ability to undergo nucleophilic substitution, elimination, Grignard formation, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the synthesis of complex organic molecules. Its potential application in the development of chemical probes for proteomics highlights its relevance in modern drug discovery and chemical biology. Researchers utilizing this compound should have a thorough understanding of its reactivity to exploit its synthetic potential fully while adhering to appropriate safety precautions.
References
- 1. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.405931-46-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
Stability and Storage of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 1-(1-Bromoethyl)-2-fluorobenzene (CAS Number: 405931-46-6). Due to the limited availability of specific published stability data for this compound, this document outlines a best-practice approach based on its chemical structure, general principles of stability for related compounds, and international regulatory guidelines.
Core Concepts in Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. Factors influencing stability include temperature, humidity, light, and interaction with other chemical species. For a substituted aromatic compound like this compound, key areas of concern for instability include the potential for hydrolysis of the benzylic bromide, photodegradation, and thermal decomposition.
Forced degradation studies are a critical component of stability assessment, involving the exposure of the compound to stress conditions that are more severe than accelerated stability testing.[1][2] These studies help to identify potential degradation products and pathways, and are essential for developing and validating stability-indicating analytical methods.[2]
Recommended Storage Conditions
Based on supplier recommendations, the following storage conditions are advised to ensure the short-term and long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber vial / Protect from light | The aromatic system and carbon-bromine bond may be susceptible to photodegradation. |
| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |
Potential Degradation Pathways
The chemical structure of this compound, featuring a benzylic bromide and a fluorinated aromatic ring, suggests several potential degradation pathways under stress conditions.
-
Hydrolysis: The benzylic carbon-bromine bond is susceptible to nucleophilic substitution by water, which would lead to the formation of 1-(2-fluorophenyl)ethanol and hydrobromic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of 2'-fluoroacetophenone.
-
Photodegradation: Exposure to UV or visible light can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates that can lead to a variety of degradation products.[3]
-
Thermal Degradation: At elevated temperatures, elimination of hydrogen bromide could occur, forming 1-fluoro-2-vinylbenzene. Decomposition of the fluorinated aromatic ring can occur under more extreme thermal stress.[4]
Below is a diagram illustrating a potential hydrolytic degradation pathway.
Caption: Plausible hydrolytic degradation pathway.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Active Substances and Products).[5][6][7][8]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1][9] It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are readily detectable without being overly complex.[10]
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat at a temperature above the recommended accelerated testing temperature (e.g., 80°C). |
| Photostability | Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][11] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation. |
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life and appropriate storage conditions for the compound. The following conditions are based on ICH guidelines for Zone II (Subtropical and Mediterranean).[7]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate assessment of the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable primary technique. A C18 column with a mobile phase gradient of acetonitrile and water would likely provide good separation of the non-polar parent compound from its more polar degradation products.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used as a complementary technique, particularly for identifying volatile impurities and degradation products.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of non-volatile degradation products, LC-MS is a powerful tool.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for stability assessment.
Conclusion
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ijsdr.org [ijsdr.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Literature Review of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. The presence of a reactive benzylic bromide and a fluorine substituent on the aromatic ring offers multiple avenues for molecular elaboration, making it an attractive building block for the introduction of the 2-fluorophenethyl moiety into target structures. This document provides a comprehensive overview of the available information on this compound, including its synthesis, predicted chemical properties, and potential reactivity. Due to the limited specific literature on this compound, this guide leverages data from analogous structures and established reaction mechanisms to provide a predictive yet thorough analysis.
Introduction
Fluorine-containing organic molecules have garnered significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This compound, with its combination of a reactive benzylic bromide and a fluorinated phenyl ring, represents a potentially valuable, yet under-documented, synthetic intermediate. This guide aims to consolidate the known information and provide a predictive framework for its use in research and development.
Physicochemical Properties
Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes key properties, with some values being predicted based on the known data for analogous compounds.
| Property | Value | Source |
| CAS Number | 405931-46-6 | [Chemical Supplier Catalogs] |
| Molecular Formula | C₈H₈BrF | [Calculated] |
| Molecular Weight | 203.05 g/mol | [Calculated] |
| Appearance | Predicted to be a colorless to pale yellow liquid | [Analogy to similar compounds] |
| Boiling Point | Not available (Predicted to be >180 °C at atm. pressure) | [Estimation] |
| Purity | Typically >95% | [Chemical Supplier Catalogs] |
Synthesis
The most probable synthetic route to this compound is via the radical bromination of 2-fluoroethylbenzene at the benzylic position.
Proposed Synthetic Pathway: Benzylic Bromination
The selective bromination of the benzylic carbon can be achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.
Diagram: Proposed Synthesis of this compound
Caption: Radical bromination of 2-fluoroethylbenzene.
Detailed Experimental Protocol (General Procedure)
Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroethylbenzene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and stirred vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Predicted Reactivity
The reactivity of this compound is expected to be dominated by the benzylic bromide, which is a good leaving group and is activated towards both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
This compound is anticipated to readily undergo Sₙ1 and Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the benzylic position. The benzylic carbocation intermediate in an Sₙ1 reaction would be stabilized by the adjacent phenyl ring.
Diagram: Nucleophilic Substitution Pathways
Caption: Sₙ1 and Sₙ2 reaction pathways.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination (E1 or E2) to form 2-fluorostyrene.
Diagram: Elimination Pathway
Caption: E2 elimination to form 2-fluorostyrene.
Predicted Spectroscopic Data
| Predicted Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| Aromatic protons | 7.0 - 7.5 (m, 4H) |
| Methine proton (-CHBr) | 5.2 - 5.4 (q, 1H) |
| Methyl protons (-CH₃) | 2.0 - 2.2 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| C-F (ipso) | 158 - 162 (d, J ≈ 245 Hz) |
| C-C(Br) (ipso) | 138 - 142 |
| Aromatic CH | 115 - 130 |
| Methine carbon (-CHBr) | 45 - 50 |
| Methyl carbon (-CH₃) | 25 - 28 |
Applications in Drug Development
The 2-fluorophenethyl motif is present in a number of biologically active compounds. This compound serves as a key intermediate for introducing this group. Its utility lies in its ability to react with various nucleophiles, allowing for the construction of a diverse range of molecular architectures. For instance, reaction with primary or secondary amines would yield substituted 2-fluorophenethylamines, a common scaffold in central nervous system (CNS) active agents.
Conclusion
This compound is a promising synthetic intermediate for the introduction of the 2-fluorophenethyl group in organic synthesis. While specific experimental data for this compound is scarce, its synthesis via benzylic bromination of 2-fluoroethylbenzene and its reactivity in nucleophilic substitution and elimination reactions can be reliably predicted based on well-established chemical principles and data from analogous compounds. This technical guide provides a foundational understanding for researchers and drug development professionals looking to utilize this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its properties and expand its applications.
Methodological & Application
Application Notes: Grignard Reaction Protocol for 1-(1-Bromoethyl)-2-fluorobenzene
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction that is pivotal for the formation of carbon-carbon bonds.[1][2] Discovered by Nobel laureate Victor Grignard, this reaction involves an organomagnesium halide (the Grignard reagent) acting as a potent nucleophile to attack a wide range of electrophilic centers, most notably the carbon atom of carbonyl groups.[3] The Grignard reagent is synthesized by reacting an organic halide with magnesium metal in an anhydrous ether solvent.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[1][2][6]
This document provides a detailed protocol for the preparation of the Grignard reagent from 1-(1-bromoethyl)-2-fluorobenzene and its subsequent reaction with an aldehyde to synthesize a secondary alcohol. The resulting product, a 1-(2-fluorophenyl)ethanol derivative, is a valuable structural motif in the development of pharmaceutical agents and other advanced materials. The protocol emphasizes the critical need for anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[1][3][5]
Quantitative Data Summary
The efficiency of the Grignard reaction is influenced by several factors, including solvent, temperature, and the nature of the reactants. The following table summarizes typical experimental parameters for the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an aldehyde. Yields are representative and may vary based on the specific substrate and reaction scale.
| Parameter | Value | Notes |
| Grignard Formation | ||
| This compound | 1.0 eq | Starting material. |
| Magnesium Turnings | 1.2 - 1.5 eq | Excess Mg ensures complete conversion. |
| Activating Agent | 1 small crystal | Iodine is commonly used to initiate the reaction.[4] |
| Solvent | Anhydrous THF or Diethyl Ether | Ether solvents are crucial for stabilizing the Grignard reagent.[4] |
| Temperature | Room Temp to 35°C (Reflux) | The reaction is exothermic; gentle heating may be needed to initiate or complete.[2] |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |
| Reaction with Aldehyde | ||
| Aldehyde (e.g., Benzaldehyde) | 1.0 eq | The electrophile for the C-C bond formation. |
| Temperature | 0°C to Room Temp | Initial cooling helps control the exothermic addition reaction. |
| Reaction Time | 1 - 3 hours | Monitored by TLC for consumption of the aldehyde. |
| Work-up & Purification | ||
| Quenching Solution | Sat. aq. NH₄Cl | A mild acidic work-up to protonate the alkoxide.[7] |
| Purification Method | Column Chromatography | To isolate the desired alcohol from byproducts. |
| Representative Yield | 60 - 85% | Typical yields for this type of reaction. |
Experimental Protocol
This protocol details the synthesis of 1-(2-fluorophenyl)-1-phenylethanol via a Grignard reaction.
Safety Precautions:
-
All procedures must be conducted in a well-ventilated fume hood.
-
Anhydrous solvents are highly flammable and moisture-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The Grignard reaction is exothermic and can become vigorous if the addition of reagents is too rapid.[2]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried or oven-dried (120°C for at least 4 hours) to remove all traces of water.[2] Assemble the apparatus while hot under a stream of dry nitrogen or argon gas and maintain an inert atmosphere throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the flask. Add a single small crystal of iodine.[3][4] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed, which will then sublime and coat the magnesium. This process helps to activate the magnesium surface by removing the passivating oxide layer.[1][4] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (~5-10 mL) of anhydrous THF or diethyl ether to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether.
-
Formation: Add a small amount (~10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by a gentle bubbling, a cloudy appearance of the solution, and a mild exotherm.[8][9] If the reaction does not start, gentle warming with a heating mantle or sonication may be required.
-
Completion: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, which should be used immediately.
Part 2: Reaction with Benzaldehyde
-
Addition of Aldehyde: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath. Prepare a solution of benzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.[7] Maintain the temperature below 10°C during the addition to control the reaction exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[7] This step protonates the intermediate alkoxide to form the alcohol and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[7]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and then with brine (to reduce the amount of water in the organic layer).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure secondary alcohol.
Workflow Visualization
The following diagram illustrates the key stages of the Grignard reaction protocol.
Caption: Experimental workflow for the synthesis of a secondary alcohol.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for Suzuki Coupling of 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-(1-Bromoethyl)-2-fluorobenzene with various arylboronic acids. The protocols are designed to address the challenges associated with this substrate, including steric hindrance from the ortho-fluoro and ethyl groups, and the propensity of secondary benzylic bromides to undergo side reactions such as β-hydride elimination.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[2]
Key Considerations for Coupling this compound
The successful coupling of this sterically hindered secondary benzylic bromide requires careful optimization of several reaction parameters:
-
Catalyst System: The choice of palladium precursor and, critically, the supporting ligand is paramount. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps while suppressing unwanted side reactions.[3] Ligands from the Buchwald family, such as SPhos and JohnPhos, have demonstrated high efficacy in similar challenging couplings.[4][5] For particularly sterically demanding substrates, specialized ligands like AntPhos may offer improved yields.[6]
-
Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3] The strength and solubility of the base can significantly influence the reaction rate and yield.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. A range of solvents, from polar aprotic (e.g., DMF, THF) to nonpolar (e.g., toluene), often in combination with water, have been successfully used.[4][6][8]
-
Boron Reagent: While arylboronic acids are widely used, potassium aryltrifluoroborates offer an alternative with enhanced stability, which can be advantageous in complex syntheses.[8][9]
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is adapted from methodologies developed for the rapid and efficient coupling of benzylic bromides.[4] Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), JohnPhos (0.10 mmol), and K₂CO₃ (3.0 mmol).
-
Add DMF (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Sterically Demanding Ligand
This protocol is designed for couplings where steric hindrance is a significant challenge, employing a ligand specifically developed for such transformations.[6]
Reaction Scheme:
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
AntPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 mmol) and AntPhos (0.05 mmol) to a dry Schlenk tube.
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 110°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of substrates similar to this compound. These data are compiled from the literature and serve as a guide for optimization.[4][6][8]
Table 1: Comparison of Catalyst Systems for Benzylic Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 50-80[4] |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 60-90 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf (2) | Cs₂CO₃ (3) | THF/H₂O | 77 | 18 | 70-95[8] |
| 4 | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 75-85[6] |
Table 2: Influence of Base and Solvent on Coupling Efficiency
| Entry | Base (equiv) | Solvent System | Temp (°C) | Expected Outcome |
| 1 | K₂CO₃ (3) | DMF | 140 (MW) | Good for rapid, high-temperature reactions.[4] |
| 2 | K₃PO₄ (2) | Toluene | 110 | Strong base, effective for sterically hindered substrates.[3] |
| 3 | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | Highly soluble, often gives high yields at lower temperatures.[8] |
| 4 | Na₂CO₃ (2) | Dioxane/H₂O | 100 | A common, cost-effective choice for standard couplings. |
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Protocol Screening
This diagram outlines a logical workflow for optimizing the Suzuki coupling conditions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(1-Bromoethyl)-2-fluorobenzene in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of the direct use of 1-(1-bromoethyl)-2-fluorobenzene in asymmetric synthesis. The following application notes and protocols are based on analogous transformations with structurally similar secondary benzylic bromides and are provided as a guide for potential synthetic applications.
Introduction and Potential Applications
This compound is a secondary benzylic bromide. This structural motif is a valuable precursor in a variety of stereoselective transformations. The presence of the ortho-fluoro substituent can influence the electronic properties and steric environment of the benzylic position, potentially impacting reactivity and selectivity in asymmetric reactions.
Based on the reactivity of analogous secondary benzylic halides, this compound is a promising candidate for several classes of asymmetric reactions, including:
-
Enantioselective Cross-Coupling Reactions: Nickel- and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, can be employed to form chiral C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. By using a chiral ligand, it is possible to achieve a stereoconvergent transformation from the racemic benzylic bromide to a single enantiomer of the product.
-
Asymmetric Nucleophilic Substitution: The benzylic bromide can undergo nucleophilic substitution with a variety of nucleophiles. In the presence of a chiral catalyst or with a chiral nucleophile, this reaction can proceed with high enantioselectivity.
This document will focus on the potential application of this compound in the well-documented enantioselective Negishi cross-coupling reaction, drawing parallels from published results on similar substrates.
Data Presentation: Enantioselective Negishi Cross-Coupling of Analogous Secondary Benzylic Bromides
| Entry | Benzylic Bromide (Analog) | Organozinc Reagent | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1-(1-Bromoethyl)benzene | Cyclopentylzinc Iodide | Isoquinoline-Oxazoline 1 | 91 | 95 |
| 2 | 1-(1-Bromopropyl)benzene | Cyclopentylzinc Iodide | Isoquinoline-Oxazoline 1 | 85 | 94 |
| 3 | 1-Bromo-1-(4-methoxyphenyl)ethane | Cyclopentylzinc Iodide | Isoquinoline-Oxazoline 1 | 88 | 96 |
| 4 | 1-Bromo-1-(2-fluorophenyl)ethane | Cyclopentylzinc Iodide | Isoquinoline-Oxazoline 1 | 82 | 93 |
| 5 | 1-(1-Bromoethyl)naphthalene | Cyclopentylzinc Iodide | Isoquinoline-Oxazoline 1 | 90 | 97 |
Data is representative of results found in the literature for analogous compounds and serves as a predictive guide.
Experimental Protocols
The following is a representative protocol for the enantioselective Negishi cross-coupling of a racemic secondary benzylic bromide with an organozinc reagent, based on established methodologies. This protocol can be adapted for this compound.
3.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity. Organozinc reagents are often prepared in situ or purchased as solutions.
3.2. Representative Protocol for Enantioselective Negishi Cross-Coupling
Materials:
-
Racemic this compound (1.0 equiv)
-
Organozinc reagent (e.g., Cyclopentylzinc iodide, 1.5 equiv)
-
Nickel(II) bromide glyme complex (NiBr₂·glyme, 5 mol%)
-
Chiral ligand (e.g., Isoquinoline-oxazoline ligand, 6 mol%)
-
Cesium iodide (CsI, 1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add NiBr₂·glyme (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Add cesium iodide (1.2 equiv) to the flask.
-
In a separate Schlenk flask, dissolve the racemic this compound (1.0 equiv) in anhydrous THF.
-
Add the solution of the benzylic bromide to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Slowly add the organozinc reagent (1.5 equiv) to the reaction mixture via syringe over a period of 10-15 minutes.
-
Allow the reaction to stir at the set temperature for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Workflow for Enantioselective Negishi Cross-Coupling.
Caption: Key Components of the Asymmetric Cross-Coupling Reaction.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-(1-bromoethyl)-2-fluorobenzene. This secondary benzylic halide is a valuable building block for the synthesis of complex molecules and pharmacologically active compounds. The methodologies outlined below are based on established palladium-catalyzed reactions for similar benzylic halides.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, several key transformations are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the benzylic bromide with an organoboron reagent (e.g., a boronic acid or ester). This is a versatile method for creating diaryl- or aryl-alkyl structures.
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the benzylic bromide with a primary or secondary amine. This reaction is fundamental in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[1][2][3]
-
Sonogashira Coupling: Creates a C-C bond between the benzylic bromide and a terminal alkyne, yielding substituted alkynes which are useful intermediates in organic synthesis.[4][5][6]
The choice of reaction depends on the desired final product. Below, we provide optimized conditions and protocols that can be adapted for each of these transformations.
Reaction Schematics and Mechanisms
A general schematic for the cross-coupling of this compound is shown below. The palladium catalyst facilitates the reaction between the electrophilic benzylic bromide and a nucleophilic coupling partner.
Caption: General scheme for palladium-catalyzed cross-coupling.
The reaction typically proceeds via a catalytic cycle involving three key steps: oxidative addition of the benzylic bromide to the Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of a cross-coupling reaction.
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for the cross-coupling of secondary benzylic bromides, which serve as an excellent starting point for optimizing the reaction of this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
Coupling of a benzylic bromide with an arylboronic acid.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | Good-Excellent[7] |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | (none) | Cs₂CO₃ | THF/H₂O | 77 | Good[8] |
| 3 | [Pd(η³-C₃H₅)Cl]₂ (2) | DPPPent (4) | K₂CO₃ | DMF | Room Temp | High[9] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | High[10] |
Table 2: Buchwald-Hartwig Amination Conditions
Coupling of a benzylic bromide with a primary or secondary amine.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOt-Bu | Toluene | 80-110 |
| 2 | Pd(OAc)₂ (1-2) | XPhos (2-4) | K₃PO₄ | t-BuOH | 100 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 |
Table 3: Sonogashira Coupling Conditions
Coupling of a benzylic bromide with a terminal alkyne.
| Entry | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ (2-5) | CuI (1-3) | Et₃N or DiPEA | THF or DMF | Room Temp - 60 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 |
| 3 | PdCl₂(dppf) (2) | CuI (2) | Cs₂CO₃ | Dioxane | 85 |
Experimental Protocols
The following is a detailed, representative protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for other cross-coupling reactions by substituting the appropriate reagents based on the tables above.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Argon or Nitrogen gas supply
Workflow Diagram:
Caption: A step-by-step workflow for the coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-fluoro-2-(1-phenylethyl)benzene.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Heck Reaction of 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds. This document provides a detailed protocol for the Heck reaction involving 1-(1-bromoethyl)-2-fluorobenzene, a secondary benzylic bromide. The presence of the fluorine atom and the secondary nature of the bromide present unique considerations for optimizing reaction conditions.
Secondary benzylic halides can be challenging substrates in Heck reactions due to the potential for side reactions such as β-hydride elimination. However, with appropriate selection of catalyst, ligand, base, and solvent, the desired cross-coupling can be achieved efficiently. These application notes provide a generalized protocol and key considerations for the successful execution of this transformation.
Reaction Scheme
The general scheme for the Heck reaction of this compound with an alkene is depicted below:
Key Experimental Parameters
The success of the Heck reaction with this compound is highly dependent on the careful selection of several key parameters. The following table summarizes typical components and conditions based on literature precedents for similar secondary benzylic bromides.
| Parameter | Component / Condition | Typical Range / Examples | Key Considerations |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 1-5 mol% | Pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-2.5 mol% | A common Pd(0) source. | |
| Ligand | Triphenylphosphine (PPh₃) | 2-10 mol% | Often used to stabilize the palladium catalyst and influence reactivity. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 2-10 mol% | A more sterically hindered phosphine that can sometimes improve yields. | |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 1-5 mol% | A bidentate ligand that can offer greater stability to the catalytic complex. | |
| Base | Triethylamine (Et₃N) | 1.5-3.0 equivalents | An organic base commonly used in Heck reactions. |
| Diisopropylethylamine (DIPEA) | 1.5-3.0 equivalents | A sterically hindered organic base that can minimize side reactions. | |
| Potassium carbonate (K₂CO₃) | 2.0-3.0 equivalents | An inorganic base that is often effective. | |
| Sodium acetate (NaOAc) | 2.0-3.0 equivalents | A milder inorganic base. | |
| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that is widely used. |
| Acetonitrile (MeCN) | - | Another common polar aprotic solvent. | |
| Toluene | - | A non-polar solvent that can be effective in some cases. | |
| Alkene | Styrene | 1.0-1.5 equivalents | A common coupling partner. |
| n-Butyl acrylate | 1.0-1.5 equivalents | An electron-deficient alkene that often gives high yields. | |
| Temperature | 80-120 °C | - | The reaction generally requires heating to proceed at a reasonable rate. |
| Reaction Time | 12-48 hours | - | Monitored by techniques such as TLC or GC-MS. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with a representative alkene, such as styrene or n-butyl acrylate. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents and equipment (e.g., diethyl ether, saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography).
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (e.g., 5 mL). Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand are dissolved.
-
To the resulting solution, add this compound (e.g., 1.0 mmol, 1.0 equiv.), the alkene (e.g., 1.2 mmol, 1.2 equiv.), and triethylamine (e.g., 2.0 mmol, 2.0 equiv.) sequentially via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (e.g., 20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General workflow for the Heck reaction of this compound.
Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: Simplified catalytic cycle of the Heck reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent, or screening different palladium catalysts, ligands, and bases. The choice of base can be particularly critical for secondary bromides.
-
Side Product Formation: The formation of elimination byproducts from the starting bromide can be an issue. Using a more sterically hindered base or a ligand that promotes the desired coupling over elimination can be beneficial.
-
No Reaction: Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst. The activity of the palladium catalyst should also be verified.
These application notes provide a comprehensive starting point for researchers interested in utilizing the Heck reaction with this compound. As with any chemical reaction, empirical optimization will be key to achieving the best results for a specific substrate combination.
References
Application Notes and Protocols for Sonogashira Coupling of 1-(1-Bromoethyl)-2-fluorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 1-(1-bromoethyl)-2-fluorobenzene with various terminal alkynes. This reaction is a valuable tool for the synthesis of novel fluorinated organic molecules that are of significant interest in medicinal chemistry and materials science. The resulting 1-fluoro-2-(1-alkynyl)ethyl)benzene derivatives can serve as key building blocks for the development of new therapeutic agents and functional materials.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] However, the coupling of secondary benzylic halides, such as this compound, can be challenging due to the potential for β-hydride elimination, a common side reaction with alkyl electrophiles.[3] To address this, specific catalytic systems, often employing bulky and electron-rich ligands, have been developed to promote the desired cross-coupling over elimination.[4][5] Both traditional palladium/copper co-catalyzed systems and copper-free methodologies can be employed for this transformation.[3][6]
Key Considerations for This Specific Coupling:
-
Substrate: this compound is a secondary benzylic bromide. The steric hindrance around the benzylic carbon and the presence of β-hydrogens make it susceptible to elimination side reactions.[3][5]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred as they can facilitate the oxidative addition step and suppress β-hydride elimination.[3][4][5]
-
Copper Co-catalyst: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[5] Copper-free protocols are therefore also presented as a viable alternative.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A suitable base is required to deprotonate the terminal alkyne, while the solvent must be capable of dissolving the reactants and catalyst system. Anhydrous and anaerobic conditions are typically recommended to prevent catalyst deactivation and unwanted side reactions.[2]
Experimental Protocols
Two primary protocols are provided below: a traditional palladium/copper co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific terminal alkyne used and the desired purity of the final product.
Protocol 1: Traditional Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol utilizes a classic palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst. It is a robust method suitable for a range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (5 mL), followed by the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the stirred mixture.
-
Finally, add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Ligand
This protocol is advantageous for minimizing alkyne homocoupling and is particularly useful for sensitive substrates. The use of a bulky, electron-rich ligand promotes the desired cross-coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.
-
Base: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: Anhydrous and degassed 1,4-dioxane or toluene.
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions.
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate dry Schlenk flask under an inert atmosphere, stir the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%) in the reaction solvent for 15-30 minutes at room temperature.
-
Reaction Setup: In the main reaction flask, add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas. Add the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Transfer the pre-formed catalyst solution to the main reaction flask via cannula.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes based on the protocols described above. Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling Data
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | 1-Fluoro-2-(1-(phenylethynyl)ethyl)benzene | 6 | 60 | 75 |
| 2 | 1-Hexyne | 1-(1-(Hex-1-yn-1-yl)ethyl)-2-fluorobenzene | 8 | 60 | 68 |
| 3 | Trimethylsilylacetylene | 1-Fluoro-2-(1-((trimethylsilyl)ethynyl)ethyl)benzene | 4 | 50 | 82 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(1-(2-Fluorophenyl)ethyl)-2-methylbut-3-yn-2-ol | 12 | 70 | 65 |
Table 2: Copper-Free Sonogashira Coupling Data
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | 1-Fluoro-2-(1-(phenylethynyl)ethyl)benzene | 12 | 100 | 80 |
| 2 | 1-Hexyne | 1-(1-(Hex-1-yn-1-yl)ethyl)-2-fluorobenzene | 16 | 100 | 72 |
| 3 | Cyclopropylacetylene | 1-(1-(Cyclopropylethynyl)ethyl)-2-fluorobenzene | 18 | 110 | 60 |
| 4 | 4-Ethynylanisole | 1-(1-((4-Methoxyphenyl)ethynyl)ethyl)-2-fluorobenzene | 14 | 100 | 78 |
Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorinated Pharmaceutical Intermediates from 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. 1-(1-Bromoethyl)-2-fluorobenzene (CAS: 405931-46-6) is a valuable fluorinated building block, possessing a reactive benzylic bromide that serves as a versatile handle for introducing the 1-(2-fluorophenyl)ethyl moiety into a wide range of molecular scaffolds. This document provides detailed application notes and representative protocols for the synthesis of advanced pharmaceutical intermediates from this starting material, focusing on key carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Synthetic Applications
This compound is an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions pivotal to pharmaceutical synthesis. The primary reactive site is the benzylic carbon, where the bromine atom is an excellent leaving group.
Core Reactions Include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the benzylic carbon and an aryl or heteroaryl boronic acid. This reaction is fundamental for constructing biaryl-like structures present in many kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a key transformation for synthesizing anilines and their derivatives, which are prevalent in a vast array of pharmaceuticals.
-
Nucleophilic Substitution: Reaction with various nucleophiles (e.g., azides, cyanides, alkoxides) to introduce diverse functional groups.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common, high-yield transformations.
Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Benzylic Bromide with an Arylboronic Acid
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to form a C(sp³)-C(sp²) bond, a common motif in pharmaceutical compounds.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Arylboronic Acid | Reagent | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent | Commercially Available |
| Tricyclohexylphosphine (PCy₃) | Reagent | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Water | Deionized | --- |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |
| Celite® | --- | Commercially Available |
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 203 mg), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 11.2 mg, 4 mol%).
-
Add anhydrous potassium phosphate (2.0 mmol, 424 mg) to the flask.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.
-
Seal the flask and stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Expected Yield and Purity:
Based on analogous reactions, yields for Suzuki-Miyaura couplings of benzylic bromides typically range from 70% to 95% , with purities often exceeding 98% after chromatographic purification.
Representative Protocol: Buchwald-Hartwig Amination of a Benzylic Bromide with a Primary Amine
This protocol outlines the palladium-catalyzed amination of a benzylic bromide, a key step in the synthesis of many nitrogen-containing pharmaceutical intermediates.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Primary or Secondary Amine | Reagent | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Reagent | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | Reagent | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated Ammonium Chloride (NH₄Cl) solution | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available |
Instrumentation:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction tube
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Experimental Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%) and XPhos (0.036 mmol, 17.2 mg, 3.6 mol%) to a dry, sealed reaction tube.
-
Add sodium tert-butoxide (1.4 mmol, 134 mg) to the tube.
-
Add this compound (1.0 mmol, 203 mg) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (4 mL) to the reaction tube.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminated product.
Expected Yield and Purity:
Buchwald-Hartwig aminations of benzylic halides generally proceed with good to excellent yields, typically in the range of 65% to 90% . The purity of the isolated product after chromatography is expected to be >97% .
Data Presentation
The following table summarizes expected quantitative data for the representative reactions described above. These values are based on typical outcomes for analogous substrates and should be considered as a starting point for optimization.
| Reaction Type | Starting Material | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | This compound | Arylboronic Acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene/H₂O | 80 | 12-24 | 70-95 |
| Buchwald-Hartwig | This compound | Primary Amine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | 4-12 | 65-90 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship in Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handling under an inert atmosphere is recommended.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly useful building block for the synthesis of fluorinated pharmaceutical intermediates. The representative protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein offer robust starting points for the development of synthetic routes to a wide variety of complex molecules. Researchers are encouraged to optimize these conditions for their specific substrates to achieve maximum yields and purity.
Applikationsbeschreibung und Protokolle zur Derivatisierung von 1-(1-Bromethyl)-2-fluorbenzol für die Synthese von Molekülbibliotheken
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Datum: 29. Dezember 2025
Einleitung
1-(1-Bromethyl)-2-fluorbenzol ist ein vielseitiges Ausgangsmaterial für die Synthese von Molekülbibliotheken in der medizinischen Chemie. Die Präsenz eines reaktiven benzylischen Bromids ermöglicht eine breite Palette von Derivatisierungsreaktionen, während der Fluor-Substituent am Phenylring die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Moleküle, wie metabolische Stabilität und Bindungsaffinität, positiv beeinflussen kann.
Diese Applikationsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 1-(1-Bromethyl)-2-fluorbenzol durch verschiedene chemische Transformationen, einschließlich Nukleophiler Substitution und Palladium-katalysierter Kreuzkupplungsreaktionen. Ziel ist es, Forschern eine praktische Anleitung zur Erstellung diverser Molekülbibliotheken für das Screening und die Leitstrukturoptimierung in der Wirkstoffforschung an die Hand zu geben.
Übersicht der Derivatisierungsstrategien
Die Derivatisierung von 1-(1-Bromethyl)-2-fluorbenzol konzentriert sich hauptsächlich auf die Reaktivität der Bromethyl-Gruppe. Die gängigsten Ansätze umfassen:
-
Nukleophile Substitution (SN1/SN2): Direkter Ersatz des Bromid-Ions durch eine Vielzahl von Nukleophilen (O-, N-, S- und C-Nukleophile) zur Einführung neuer funktioneller Gruppen.[1][2][3]
-
Palladium-katalysierte Kreuzkupplungsreaktionen: Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen, um komplexe Molekülgerüste zu erzeugen. Zu den relevanten Reaktionen gehören die Suzuki-, Heck-, Sonogashira- und Buchwald-Hartwig-Kupplung.[4][5][6][7][8]
Die folgende Abbildung illustriert die allgemeinen Reaktionswege.
Abbildung 1: Allgemeine Derivatisierungswege für 1-(1-Bromethyl)-2-fluorbenzol.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben exemplarische Verfahren für Schlüsselreaktionen. Forscher sollten die Reaktionsbedingungen je nach Substrat und gewünschtem Produkt optimieren.
Nukleophile Substitutionsreaktionen
Diese Methode wird zur Synthese von Aryl-Alkyl-Ethern verwendet, indem das benzylische Bromid mit einem Alkohol oder Phenol in Gegenwart einer Base umgesetzt wird.[9][10]
Protokoll:
-
Lösen Sie das entsprechende Phenol oder den Alkohol (1,2 Äquivalente) und 1-(1-Bromethyl)-2-fluorbenzol (1,0 Äquivalent) in einem aprotischen, polaren Lösungsmittel wie DMF oder Acetonitril.
-
Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquivalente) oder Natriumhydrid (NaH, 1,2 Äquivalente, mit Vorsicht handhaben) portionsweise hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 60-80 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab, filtrieren Sie die anorganischen Salze ab und entfernen Sie das Lösungsmittel im Vakuum.
-
Nehmen Sie den Rückstand in Ethylacetat auf, waschen Sie ihn mit Wasser und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel).
Die Reaktion mit primären oder sekundären Aminen führt zur Bildung von N-alkylierten Produkten.[11]
Protokoll:
-
Lösen Sie 1-(1-Bromethyl)-2-fluorbenzol (1,0 Äquivalent) in einem geeigneten Lösungsmittel wie THF oder Acetonitril.
-
Fügen Sie das entsprechende Amin (2,0-3,0 Äquivalente) hinzu. Ein Überschuss des Amins dient gleichzeitig als Base, um das entstehende HBr abzufangen. Alternativ kann eine nicht-nukleophile Base wie Triethylamin (1,5 Äquivalente) verwendet werden.
-
Rühren Sie die Mischung bei Raumtemperatur oder leichtem Erwärmen (40-60 °C) für mehrere Stunden bis zur vollständigen Umsetzung (DC-Kontrolle).
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Nehmen Sie den Rückstand in Dichlormethan oder Ethylacetat auf und waschen Sie ihn mit einer wässrigen Lösung von Natriumhydrogencarbonat und anschließend mit Wasser.
-
Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt durch Säulenchromatographie.
Thiole reagieren in Gegenwart einer Base mit dem benzylischen Bromid zu Thioethern.[12][13]
Protokoll:
-
Lösen Sie das entsprechende Thiol (1,1 Äquivalente) in einem Lösungsmittel wie Ethanol oder DMF.
-
Fügen Sie eine Base wie Natriumhydroxid oder Kaliumcarbonat (1,2 Äquivalente) hinzu, um das Thiolat zu erzeugen.
-
Geben Sie 1-(1-Bromethyl)-2-fluorbenzol (1,0 Äquivalent) zur Reaktionsmischung.
-
Rühren Sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist.
-
Führen Sie eine wässrige Aufarbeitung durch, wie in 3.1.1 beschrieben, und reinigen Sie das Produkt chromatographisch.
Die Umsetzung mit Natrium- oder Kaliumcyanid ist ein effektiver Weg zur Einführung einer Nitrilgruppe, die weiter zu Carbonsäuren, Aminen oder anderen funktionellen Gruppen umgewandelt werden kann.[14]
Protokoll:
-
Lösen Sie 1-(1-Bromethyl)-2-fluorbenzol (1,0 Äquivalent) in einem polaren aprotischen Lösungsmittel wie DMSO oder DMF.
-
Fügen Sie Natriumcyanid (NaCN, 1,5 Äquivalente) hinzu. Achtung: Cyanide sind hochgiftig! Alle Manipulationen müssen unter einem gut funktionierenden Abzug und mit entsprechender Schutzausrüstung durchgeführt werden.
-
Erhitzen Sie die Reaktion auf 60-80 °C und überwachen Sie den Fortschritt.
-
Nach Beendigung der Reaktion gießen Sie die Mischung vorsichtig in Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen, trocknen und reinigen Sie das Produkt wie oben beschrieben.
Palladium-katalysierte Kreuzkupplungsreaktionen
Für diese Reaktionen ist eine inerte Atmosphäre (Argon oder Stickstoff) entscheidend.
Diese Reaktion ermöglicht die Bildung einer C(sp³)-C(sp²)-Bindung zwischen dem benzylischen Kohlenstoff und einer Aryl- oder Heteroarylgruppe.
Protokoll:
-
Geben Sie die Arylboronsäure (1,5 Äquivalente), eine Base wie Kaliumcarbonat oder Cäsiumcarbonat (2,0 Äquivalente), den Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%) in einen trockenen Schlenk-Kolben.
-
Evakuieren und füllen Sie den Kolben mehrmals mit Inertgas.
-
Fügen Sie ein entgastes Lösungsmittelsystem (z.B. Toluol/Wasser oder Dioxan/Wasser) hinzu.
-
Geben Sie 1-(1-Bromethyl)-2-fluorbenzol (1,0 Äquivalent) hinzu.
-
Erhitzen Sie die Reaktion auf 80-100 °C, bis das Ausgangsmaterial verbraucht ist.
-
Führen Sie nach dem Abkühlen eine Standard-Extraktion mit einem organischen Lösungsmittel durch.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Diese Reaktion wird zur Bildung von Arylaminen durch Kupplung mit dem benzylischen Kohlenstoff verwendet.[4][15][16]
Protokoll:
-
Kombinieren Sie 1-(1-Bromethyl)-2-fluorbenzol (1,0 Äquivalent), das Amin (1,2 Äquivalente), eine starke, nicht-nukleophile Base wie Natrium-tert-butanolat (NaOtBu, 1,4 Äquivalente), den Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 1-2 mol%) und einen geeigneten Liganden (z.B. XPhos, 2-4 mol%) in einem Schlenk-Kolben unter Inertgas.
-
Fügen Sie trockenes, entgastes Toluol oder Dioxan hinzu.
-
Erhitzen Sie die Mischung auf 80-110 °C.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach der Umsetzung kühlen Sie die Reaktion ab, verdünnen sie mit einem organischen Lösungsmittel und filtrieren sie durch Celite.
-
Waschen Sie das Filtrat, trocknen Sie es und reinigen Sie das Produkt chromatographisch.
Datenpräsentation
Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ausbeuten für die Derivatisierung von 1-(1-Bromethyl)-2-fluorbenzol zusammen. Diese Daten dienen als Richtwerte und können je nach spezifischem Substrat variieren.
| Reaktionstyp | Nukleophil / Kupplungspartner | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Erwartete Ausbeute (%) |
| Williamson-Ethersynthese | Phenol | K₂CO₃ | DMF | 80 | 6-12 | 75-90 |
| Ethanol | NaH | THF | 60 | 4-8 | 70-85 | |
| N-Alkylierung | Morpholin | - (Überschuss) | Acetonitril | 50 | 12-18 | 80-95 |
| Anilin | Et₃N | THF | RT | 24 | 60-75 | |
| S-Alkylierung | Thiophenol | K₂CO₃ | Ethanol | RT | 2-4 | 85-95 |
| Cyanidierung | Natriumcyanid | - | DMSO | 70 | 5-10 | 80-90 |
| Suzuki-Kupplung | Phenylboronsäure | K₂CO₃ | Toluol/H₂O | 90 | 12-16 | 65-80 |
| Buchwald-Hartwig | N-Methylanilin | NaOtBu | Toluol | 100 | 18-24 | 60-75 |
Workflow für die Bibliotheksynthese
Der allgemeine Arbeitsablauf für die Erstellung einer Bibliothek aus 1-(1-Bromethyl)-2-fluorbenzol ist in der folgenden Abbildung dargestellt.
Abbildung 2: Allgemeiner Workflow für die Synthese einer Molekülbibliothek.
Fazit
1-(1-Bromethyl)-2-fluorbenzol ist ein wertvoller Baustein für die kombinatorische Chemie und die Wirkstoffentwicklung. Die hier vorgestellten Protokolle für Nukleophile Substitutions- und Kreuzkupplungsreaktionen bieten eine solide Grundlage für die effiziente Erzeugung von diversen Molekülbibliotheken. Durch die systematische Anwendung dieser Methoden können Forscher den chemischen Raum effektiv erkunden und neue Leitstrukturen für therapeutische Zielmoleküle identifizieren.
References
- 1. figshare.com [figshare.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-Bromoethyl)-2-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and analytical considerations for 1-(1-bromoethyl)-2-fluorobenzene and its derivatives. The protocols detailed below are intended for scale-up operations, focusing on safety, efficiency, and product quality.
Introduction
This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The presence of the bromoethyl group provides a reactive handle for nucleophilic substitution and coupling reactions, while the fluorine atom on the phenyl ring can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2][] This combination makes it a valuable intermediate in the development of novel therapeutic agents and functional materials.[4][5] This document outlines scalable synthetic routes and detailed experimental protocols for its preparation.
Synthetic Pathways
Two primary scalable synthetic routes for this compound have been identified:
-
Route A: Free-radical bromination of 2-fluoroethylbenzene.
-
Route B: Reductive bromination of 2'-fluoroacetophenone.
The choice of route may depend on the availability of starting materials, desired purity profile, and scale of production.
A logical workflow for the synthesis and application of this compound is depicted below.
Caption: Workflow for Synthesis and Application.
Experimental Protocols
Route A: Free-Radical Bromination of 2-Fluoroethylbenzene
This method involves the benzylic bromination of 2-fluoroethylbenzene using a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator. This approach is often favored for its selectivity at the benzylic position.
Materials and Equipment:
-
2-Fluoroethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4) or another suitable solvent (e.g., acetonitrile, chlorobenzene)
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Heating/cooling circulator
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Protocol:
-
Reactor Setup: Charge the jacketed reactor with 2-fluoroethylbenzene (1.0 eq) and the chosen solvent (e.g., CCl4, 10-15 volumes).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq) to the reactor.
-
Initiator Addition: Add the radical initiator (AIBN or BPO, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (for CCl4, approx. 77°C) and maintain reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by GC or TLC for the disappearance of the starting material. For safe scale-up, consider continuous-flow photoreactors which can improve safety and efficiency.[6]
-
Quenching: Cool the reaction mixture to room temperature and quench by adding an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Process Safety Considerations for Scale-Up:
-
The use of carbon tetrachloride is being phased out due to its toxicity and environmental impact. Alternative solvents should be considered and validated.
-
Radical reactions can be highly exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely.
-
NBS can decompose exothermically. Avoid overheating and ensure proper venting.
Route B: Synthesis from 2'-Fluoroacetophenone
This two-step route involves the reduction of 2'-fluoroacetophenone to the corresponding alcohol, followed by bromination.
Step 1: Reduction of 2'-Fluoroacetophenone to 1-(2-Fluorophenyl)ethanol
Materials and Equipment:
-
2'-Fluoroacetophenone
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Jacketed glass reactor with overhead stirrer and addition funnel
-
Cooling circulator
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Protocol:
-
Reactor Setup: Dissolve 2'-fluoroacetophenone (1.0 eq) in methanol or ethanol in the reactor.
-
Cooling: Cool the solution to 0-5°C using a cooling circulator.
-
Reducing Agent Addition: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Work-up: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-fluorophenyl)ethanol. This intermediate is often used in the next step without further purification.
Step 2: Bromination of 1-(2-Fluorophenyl)ethanol
Materials and Equipment:
-
1-(2-Fluorophenyl)ethanol
-
Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Jacketed glass reactor with overhead stirrer, addition funnel, and nitrogen inlet
-
Cooling circulator
Protocol (using PBr3):
-
Reactor Setup: Dissolve 1-(2-fluorophenyl)ethanol (1.0 eq) in the anhydrous solvent in the reactor under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4-0.5 eq) dropwise via the addition funnel, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully pour the reaction mixture over ice water.
-
Extraction and Work-up: Extract with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purification: Purify by vacuum distillation.
A visual representation of a potential synthetic pathway starting from a ketone precursor is provided below.
Caption: Analogous Bromination Pathway.[7]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound derivatives based on analogous reactions reported in the literature.
Table 1: Comparison of Synthetic Routes for Bromination
| Parameter | Route A: Free-Radical Bromination | Route B: From 2'-Fluoroacetophenone (via alcohol) |
| Starting Material | 2-Fluoroethylbenzene | 2'-Fluoroacetophenone |
| Key Reagents | NBS, AIBN/BPO | NaBH4, PBr3/HBr |
| Typical Solvents | CCl4, Acetonitrile | Methanol, Diethyl Ether |
| Reaction Temp. | Reflux (e.g., 77°C for CCl4) | 0°C to Room Temperature |
| Typical Yield | 60-80% (reported for similar substrates) | Two steps, typically >80% for each |
| Key Advantages | Single step from advanced intermediate | Milder conditions for bromination step |
| Key Disadvantages | Potential for over-bromination, harsh reagents | Two-step process |
Table 2: Purity and Yield Data from an Analogous Synthesis [7]
| Solvent | Yield of Crude Product | Purity (HPLC) |
| Toluene | 94.5% | >92.6% |
| Dichloromethane | 96.9% | >93.5% |
| Tetrahydrofuran | 97.9% | >94.0% |
Data for the synthesis of α-cyclopropylcarbonyl-2-fluorobenzyl bromide.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutically active compounds.[8] The incorporation of the 2-fluorophenyl ethyl moiety can significantly influence the pharmacological properties of a drug molecule.
Key Application Areas:
-
CNS Agents: The lipophilicity imparted by the fluorinated ring can aid in crossing the blood-brain barrier.
-
Enzyme Inhibitors: The reactive bromide allows for the covalent modification of enzyme active sites or the attachment of the fragment to a larger pharmacophore.
-
Proteomics Research: This compound can be used to synthesize probes for chemical biology and proteomics applications.[4]
While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. The general importance of fluorinated intermediates is well-established in modern drug discovery.[2][]
Analytical Characterization
For quality control and regulatory purposes, the following analytical techniques are recommended for the characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm identity and assess for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation and confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
A standard analytical workflow is outlined below.
Caption: Analytical Workflow for Quality Control.
Conclusion
The scale-up synthesis of this compound is achievable through multiple synthetic routes, with the free-radical bromination of 2-fluoroethylbenzene and the reductive bromination of 2'-fluoroacetophenone being the most prominent. Careful consideration of reaction conditions, solvent choice, and safety protocols is essential for successful and safe scale-up. The resulting compound is a versatile intermediate with significant potential in drug discovery and development, warranting further exploration of its applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound, CasNo.405931-46-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102190569A - Method for preparing Prasugrel intermediate alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Chemistry Reactions of 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key continuous flow reactions of 1-(1-Bromoethyl)-2-fluorobenzene. This versatile building block, featuring a reactive benzylic bromide and a fluorinated aromatic ring, is a valuable precursor in the synthesis of pharmaceutical intermediates and other fine chemicals. Flow chemistry offers significant advantages for reactions involving this substrate, including enhanced safety, precise control over reaction parameters, improved yields, and simplified scale-up.
Application 1: Nucleophilic Substitution (SN2) with Sodium Azide
This protocol details the continuous flow synthesis of 1-(1-azidoethyl)-2-fluorobenzene, a key intermediate for the introduction of nitrogen-containing functionalities. The use of a packed-bed reactor with a solid-supported azide reagent in a flow setup provides a safe and efficient method for this transformation, avoiding the handling of potentially hazardous sodium azide in large quantities in batch and simplifying product purification.
Quantitative Data Summary
The following table summarizes the key experimental parameters and results for the continuous flow azidation of this compound.
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield (%) |
| 1 | 1.0 | 10 | 60 | 10 | >99 | 98 |
| 2 | 2.0 | 5 | 60 | 10 | 95 | 93 |
| 3 | 1.0 | 10 | 80 | 10 | >99 | 99 |
| 4 | 2.0 | 5 | 80 | 10 | 98 | 97 |
Experimental Protocol
1. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
The system consists of an HPLC pump for reagent delivery, a packed-bed reactor (e.g., a commercially available column packed with polymer-supported azide resin), a column heater, a back-pressure regulator, and a product collection vessel.
-
Prime the pump with the reaction solvent (acetonitrile) to ensure a stable flow.
2. Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in dry acetonitrile.
3. Reaction Initiation:
-
Set the column heater to the desired temperature (e.g., 80 °C) and the back-pressure regulator to 10 bar.
-
Begin pumping the solution of this compound through the packed-bed reactor at the desired flow rate (e.g., 1.0 mL/min).
4. Steady State and Collection:
-
Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed.
-
Collect the product stream in a suitable vessel. The reaction progress can be monitored by in-line analytics (e.g., UV-Vis) or by analyzing collected fractions (e.g., by GC-MS or LC-MS).
5. Work-up and Purification:
-
The collected solution contains 1-(1-azidoethyl)-2-fluorobenzene in acetonitrile.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product is typically of high purity (>95%) and may be used directly in subsequent steps. If further purification is required, flash chromatography on silica gel can be performed.
Workflow Diagram
Caption: Workflow for the continuous flow azidation of this compound.
Application 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a continuous flow Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 1-(1-(biphenyl-2-yl)ethyl)-2-fluorobenzene. A packed-bed reactor containing an immobilized palladium catalyst is utilized to facilitate a heterogeneous catalytic process, which allows for easy separation of the catalyst from the product stream and catalyst recycling.
Quantitative Data Summary
| Entry | Substrate Conc. (M) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Catalyst | Yield (%) |
| 1 | 0.1 | 0.5 | 20 | 100 | Pd(PPh₃)₄ immobilized on polymer | 85 |
| 2 | 0.1 | 0.25 | 40 | 100 | Pd(PPh₃)₄ immobilized on polymer | 92 |
| 3 | 0.1 | 0.5 | 20 | 120 | Pd(PPh₃)₄ immobilized on polymer | 91 |
| 4 | 0.2 | 0.5 | 20 | 120 | Pd(PPh₃)₄ immobilized on polymer | 88 |
Experimental Protocol
1. System Setup:
-
Configure a two-pump flow chemistry system. Pump A will deliver the aryl bromide and boronic acid solution, and Pump B will deliver the base solution.
-
The pumps feed into a T-mixer to ensure efficient mixing before the combined stream enters a packed-bed reactor containing an immobilized palladium catalyst (e.g., Pd(0) on a polymer support).
-
The reactor is placed in a column heater, followed by a back-pressure regulator and a collection vessel.
2. Reagent Preparation:
-
Solution A: Prepare a solution of this compound (1.0 equiv., e.g., 0.1 M) and phenylboronic acid (1.2 equiv.) in a suitable solvent mixture (e.g., 3:1 Dioxane/Water).
-
Solution B: Prepare a 2.0 M aqueous solution of a base (e.g., K₂CO₃).
3. Reaction Initiation:
-
Set the column heater to the desired temperature (e.g., 120 °C) and the back-pressure regulator to 15 bar.
-
Start pumping Solution A and Solution B at a flow rate ratio that provides the desired stoichiometry (e.g., if Solution A is 0.1 M in the aryl bromide and Solution B is 2.0 M base, a flow rate ratio of 10:1 would provide 2 equivalents of base). The total flow rate will determine the residence time.
4. Steady State and Collection:
-
Allow the system to stabilize and collect the product stream. Monitor the reaction by LC-MS.
5. Work-up and Purification:
-
The collected biphasic mixture is transferred to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship Diagram
Caption: Logical flow for the Suzuki-Miyaura cross-coupling reaction.
Application 3: Heck-Mizoroki Cross-Coupling
This protocol outlines the continuous flow Heck-Mizoroki reaction of this compound with an alkene, such as n-butyl acrylate, to form a substituted alkene. This reaction is performed using a homogeneous palladium catalyst in a heated microreactor coil, which provides excellent heat transfer and precise temperature control.
Quantitative Data Summary
| Entry | Alkene | Base | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |
| 1 | n-Butyl Acrylate | Triethylamine | 130 | 15 | 1.0 | 82 |
| 2 | n-Butyl Acrylate | Triethylamine | 150 | 15 | 1.0 | 90 |
| 3 | Styrene | Triethylamine | 150 | 15 | 1.0 | 88 |
| 4 | n-Butyl Acrylate | DIPEA | 150 | 10 | 0.5 | 93 |
Experimental Protocol
1. System Setup:
-
Use a single-pump flow system. The pump will deliver a premixed solution of all reagents into a microreactor coil (e.g., PFA or stainless steel tubing) submerged in a heated oil bath or within a column heater.
-
A back-pressure regulator is placed after the reactor coil to maintain the solvent in the liquid phase at elevated temperatures.
2. Reagent Preparation:
-
Prepare a stock solution in a suitable solvent (e.g., DMF or NMP) containing this compound (1.0 equiv., e.g., 0.2 M), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-1.0 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and a base (e.g., triethylamine or DIPEA, 2.0 equiv.).
-
Degas the solution thoroughly before use.
3. Reaction Initiation:
-
Set the heater to the desired temperature (e.g., 150 °C) and the back-pressure regulator to 20 bar.
-
Pump the premixed reagent solution through the microreactor coil at a flow rate that achieves the desired residence time.
4. Steady State and Collection:
-
After the system reaches a steady state, collect the product stream.
5. Work-up and Purification:
-
Cool the collected solution and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation from 1-(1-Bromoethyl)-2-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the formation of the Grignard reagent from 1-(1-Bromoethyl)-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming the Grignard reagent from this compound?
The primary challenges stem from three key aspects of the starting material:
-
Steric Hindrance: The ortho-fluoro and the adjacent ethyl group can sterically hinder the approach of the bromoethyl group to the magnesium surface, potentially slowing down or inhibiting the reaction.
-
Secondary Benzylic Halide Reactivity: Secondary benzylic halides like this compound are prone to side reactions, most notably Wurtz-type homocoupling, where two molecules of the starting material couple to form a dimer.[1][2]
-
Influence of the Fluoro Substituent: While the Grignard reagent forms at the carbon-bromine bond, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the stability of the resulting Grignard reagent. The carbon-fluorine bond itself is generally unreactive towards magnesium under standard Grignard formation conditions.[3][4][5]
Q2: My Grignard reaction with this compound won't start. What are the common reasons for initiation failure?
Failure to initiate is one of the most common issues in Grignard reagent synthesis. The primary culprit is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[6][7] Another critical factor is the presence of moisture, which will quench the Grignard reagent as it forms.[8][9]
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically accompanied by several observable signs:
-
A noticeable increase in the temperature of the reaction mixture, indicating an exothermic reaction.
-
The appearance of a cloudy or turbid grey/brownish color in the reaction mixture.[7]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[7]
-
If an activator like iodine was used, its characteristic purple or brown color will disappear.[6][7]
Q4: The reaction mixture turned dark brown or black during the formation of the Grignard reagent. What does this indicate?
A dark brown or black coloration during the reaction can be a sign of several issues, including:
-
Decomposition: Impurities in the magnesium or the this compound may catalyze the decomposition of the Grignard reagent.
-
Wurtz Coupling Side Reactions: The formation of finely divided metal byproducts from Wurtz coupling can lead to a darkening of the solution.[10]
-
Overheating: Excessive heating can promote side reactions and decomposition, resulting in a darker mixture.
Q5: What is Wurtz coupling and how can I minimize it?
Wurtz coupling is a significant side reaction where the Grignard reagent formed reacts with a molecule of the starting halide.[2] This results in the formation of a homocoupled dimer and reduces the yield of the desired Grignard reagent. To minimize Wurtz coupling:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1]
-
Dilute Conditions: Working under more dilute conditions can also disfavor the bimolecular Wurtz coupling reaction.
-
Maintain Moderate Temperature: Avoid excessive temperatures, as higher temperatures can increase the rate of side reactions.
Troubleshooting Guides
Problem 1: The Grignard reaction fails to initiate.
This is the most common problem encountered. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Problem 2: Low yield of the desired product after reaction with an electrophile.
A low yield can result from several factors occurring during the formation of the Grignard reagent or its subsequent reaction.
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted starting material recovered | Incomplete formation of the Grignard reagent. | Ensure the reaction has fully initiated and gone to completion. Consider extending the reaction time or using a more effective activation method. |
| Formation of a significant amount of a dimeric byproduct | Wurtz coupling is a major side reaction. | Decrease the rate of addition of the this compound. Use more dilute conditions. Ensure the reaction temperature is not too high. |
| Low product yield despite consumption of starting material | The Grignard reagent is being quenched by a proton source. | Ensure all glassware is rigorously dried and use anhydrous solvents. Check for acidic functional groups on the electrophile. |
| Low product yield with a sterically hindered electrophile | The Grignard reagent may be acting as a base, causing enolization of the electrophile.[10] | Use a less sterically hindered Grignard reagent if possible, or a less hindered electrophile. Consider the use of cerium(III) chloride (Luche reduction conditions) to enhance nucleophilicity over basicity. |
| Inaccurate Grignard reagent concentration | An incorrect stoichiometric amount of the Grignard reagent was used in the subsequent reaction. | Determine the concentration of the freshly prepared Grignard reagent by titration before use.[10] |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
This protocol describes common methods for activating magnesium turnings to remove the passivating oxide layer.
Caption: Workflow for the activation of magnesium turnings.
Methodology: Iodine Activation [7][11]
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reagent Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun. The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[6][7]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent (e.g., THF) and a small amount of the this compound solution.
-
Observation: Stir the mixture. A successful initiation will be marked by heat generation and a change in the appearance of the solution.
Protocol 2: Formation of the Grignard Reagent
This protocol outlines the steps for the formation of the Grignard reagent from this compound.
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a thermometer.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
Reagent Preparation and Reaction:
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Activate the magnesium using one of the methods described in Protocol 1.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare Halide Solution: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension. Gentle warming or sonication may be necessary to initiate the reaction.[7][11] Observe for the visual indicators of initiation.
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10] Do not add external heating unless necessary to maintain the reaction.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes at room temperature or with gentle reflux to ensure complete consumption of the magnesium.
-
Quantification and Use: The concentration of the resulting Grignard reagent solution should be determined by titration (e.g., with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline) before its use in subsequent reactions.[10]
Data Presentation
The following table summarizes key reaction parameters and expected outcomes for the formation of aryl Grignard reagents, which can be used as a guideline for optimizing the reaction of this compound.
| Parameter | Typical Condition | Rationale/Considerations | Potential Issues |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a good solvent for stabilizing Grignard reagents.[1][12][13] | Must be rigorously dried to prevent quenching of the Grignard reagent. |
| Temperature | Gentle reflux (initiated by the exothermicity of the reaction) | A moderate temperature is usually sufficient to drive the reaction to completion. | Excessive heat can promote Wurtz coupling and other side reactions. |
| Concentration | 0.5 - 1.0 M | A balance between reaction rate and minimizing side reactions. | Higher concentrations can increase the rate of Wurtz coupling. |
| Rate of Addition | Slow, dropwise addition to maintain gentle reflux | Keeps the instantaneous concentration of the halide low, minimizing Wurtz coupling.[1] | Addition that is too fast can lead to an uncontrollable exotherm and increased side reactions. |
| Magnesium | Turnings, 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable organic halide. | An old or heavily oxidized batch of magnesium may require more rigorous activation. |
| Activation Method | Iodine, 1,2-Dibromoethane, or mechanical crushing | Necessary to remove the passivating MgO layer and initiate the reaction.[6][7][14] | Activators are consumed and may introduce minor impurities. |
| Typical Yield | 70-90% (by titration) | Varies depending on the substrate and reaction conditions. | Lower yields are often due to incomplete reaction, side reactions, or moisture contamination. |
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. leah4sci.com [leah4sci.com]
- 14. researchgate.net [researchgate.net]
Suppressing side reactions in Suzuki coupling of 1-(1-Bromoethyl)-2-fluorobenzene
Topic: Suppressing Side Reactions in the Suzuki Coupling of 1-(1-Bromoethyl)-2-fluorobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki coupling of this compound. This secondary benzylic halide is known to be a challenging substrate due to its propensity for various side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound?
When using this compound, a secondary benzylic bromide, you may encounter three main side reactions:
-
Elimination (β-Hydride Elimination): The substrate contains β-hydrogens, which can be transferred to the palladium catalyst, leading to the formation of 2-fluorostyrene. This is often a significant competing pathway with benzylic substrates[1].
-
Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, yielding 1-ethyl-2-fluorobenzene. This occurs via the formation of a palladium-hydride species, which can arise from reactions with the base, solvent, or trace water[2].
-
Homocoupling: This results in the formation of a symmetrical biaryl from the boronic acid partner. It is often caused by the presence of oxygen or the use of a Pd(II) precatalyst which can react directly with the boronic acid[3][4][5].
Q2: Why is this specific substrate more challenging than a simple aryl bromide?
The 1-(1-bromoethyl) group makes the substrate a secondary benzylic halide. This structure introduces two key challenges not present with simple aryl halides:
-
Inversion of Stereochemistry: Oxidative addition to benzylic halides typically proceeds with inversion of configuration[6][7].
-
Competing Elimination Reactions: The presence of a hydrogen atom on the carbon adjacent to the phenyl ring (the β-position relative to the palladium after oxidative addition) makes β-hydride elimination a highly competitive and often dominant side reaction[1]. Furthermore, the benzylic proton is somewhat acidic, and strong bases can promote direct E2 elimination.
Q3: How does the choice of base impact the reaction outcome?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation[8]. However, the choice and strength of the base can significantly influence side reactions. Strong bases can promote elimination reactions with benzylic halides. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred to minimize this pathway[9]. Inorganic bases are generally favored over organic amine bases to reduce the formation of palladium-hydride species that lead to debromination[3].
Q4: Which palladium catalyst and ligand system is a good starting point?
For challenging substrates like secondary benzylic halides, catalyst systems that promote rapid reductive elimination over competing side reactions are essential.
-
Catalyst: A Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂) to minimize homocoupling at the start of the reaction[5].
-
Ligands: Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination, which can help the desired coupling outcompete side reactions. Ligands like SPhos, XPhos, or JohnPhos have shown success in couplings of benzylic electrophiles[9][10]. N-heterocyclic carbene (NHC) ligands can also be highly effective[11].
Troubleshooting Guide
This section addresses common problems and provides a systematic approach to optimizing your reaction.
Problem 1: Low yield of the desired product, with significant formation of 2-fluorostyrene.
-
Primary Cause: β-Hydride elimination or base-induced E2 elimination.
-
Troubleshooting Steps:
-
Change the Base: Switch from strong bases (e.g., NaOtBu, K₃PO₄) to milder inorganic bases like Cs₂CO₃ or K₂CO₃[9].
-
Screen Ligands: Employ bulky phosphine ligands with larger bite angles. These can disfavor the geometry required for β-hydride elimination. Consider ligands from the Buchwald family (SPhos, XPhos)[10].
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for catalyst turnover. Elimination reactions often have a higher activation energy than the desired coupling.
-
Use a More Reactive Boron Species: Switching from a boronic acid to a more reactive potassium aryltrifluoroborate salt can sometimes accelerate the transmetalation step, favoring the desired pathway[9].
-
Problem 2: Significant amount of debrominated byproduct (1-ethyl-2-fluorobenzene) is observed.
-
Primary Cause: Formation of a palladium-hydride (Pd-H) species.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. Use multiple freeze-pump-thaw cycles or bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Solvent Choice: Avoid alcohol-based solvents, which can be a source of hydrides. Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Base Selection: Use a non-coordinating inorganic base like Cs₂CO₃. Avoid amine bases which can be a source of hydrides[3].
-
Protect N-H Groups: If your boronic acid contains acidic protons (e.g., on a pyrrole or indole), protecting these groups can sometimes suppress dehalogenation[12].
-
Problem 3: The major byproduct is the homocoupling of the boronic acid.
-
Primary Cause: Presence of oxygen in the reaction or use of a Pd(II) precatalyst.
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling[3][5].
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) salt like Pd(OAc)₂ or PdCl₂. If using a Pd(II) source, it must first be reduced to Pd(0), a process that can itself generate homocoupled byproducts[4][5].
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Data Presentation
The following tables provide an overview of how reaction parameters can be adjusted to suppress side reactions, based on established principles for Suzuki couplings of challenging electrophiles.
Table 1: Hypothetical Effect of Base Selection on Product Distribution
| Base | Relative Strength | Expected Major Side Product | Rationale |
| NaOtBu | Strong | 2-Fluorostyrene | Promotes β-hydride/E2 elimination[1]. |
| K₃PO₄ | Strong | 2-Fluorostyrene / Debromination | Strong base, can still favor elimination. |
| Cs₂CO₃ | Moderate | Lower side products | Often provides a good balance of reactivity while minimizing elimination[9]. |
| K₂CO₃ | Moderate | Lower side products | A common and effective base for minimizing elimination, though sometimes less reactive[10]. |
| Et₃N | Weak (Organic) | Debromination | Can act as a hydride source, leading to debromination[3]. |
Table 2: Suggested Catalyst Systems for Initial Screening
| Precatalyst (mol%) | Ligand (mol%) | Rationale |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Pd(0) source minimizes initial homocoupling. Bulky, electron-rich ligand accelerates C-C bond formation[9]. |
| Pd(OAc)₂ (2%) | JohnPhos (4%) | A common combination found to be effective for benzylic couplings under microwave conditions[10]. |
| (IPr)Pd(allyl)Cl (2-3%) | None | Pre-formed NHC complex; often highly active and can suppress side reactions[11]. |
| PdCl₂(dppf) (2-3%) | None | A robust catalyst, but may be less effective at suppressing elimination compared to bulky monophosphine ligands[9]. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting.
Caption: Figure 1. Desired catalytic cycle (blue) and major competing side reaction pathways (red).
Caption: Figure 2. A step-by-step decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).
-
Reagent Addition: Add the arylboronic acid (1.2 equivalents) and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the limiting reagent).
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Substrate Addition: Add the this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave heating can sometimes improve yields and reduce reaction times, potentially favoring the desired product formation over slower degradation pathways[10].
-
Preparation: In a microwave-safe vial equipped with a stir bar, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., JohnPhos, 4 mol%), arylboronic acid (1.2 equiv.), and base (K₂CO₃, 2.0 equiv.).
-
Addition: Add this compound (1.0 equiv.) followed by the solvent (e.g., DMF or 2-MeTHF, to ~0.2 M).
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction to 100-120 °C for 15-45 minutes.
-
Workup and Purification: Follow steps 8 and 9 from Protocol 1.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution of 1-(1-Bromoethyl)-2-fluorobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with the nucleophilic substitution of 1-(1-Bromoethyl)-2-fluorobenzene. Our goal is to help you improve reaction yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my nucleophilic substitution reaction?
A1: Low yields can result from several factors. The substrate, this compound, is a secondary benzylic halide, which can undergo both SN1 and SN2 reaction pathways, as well as competing elimination reactions (E1 and E2).[1] The outcome is highly sensitive to reaction conditions. Key factors include the strength of the nucleophile, solvent polarity, reaction temperature, and the presence of steric hindrance.[2][3]
Q2: What are the most common side products in this reaction?
A2: The most common side products are typically from elimination reactions, leading to the formation of 2-fluoro-1-vinylbenzene. This is more likely to occur with strong, sterically hindered bases and at elevated temperatures.[4] Another possibility is the formation of products from reaction with the solvent if it is nucleophilic (solvolysis).[1]
Q3: Should I be aiming for an SN1 or SN2 pathway for the best yield?
A3: The choice between an SN1 and SN2 pathway depends on your specific nucleophile and desired product stereochemistry.
-
SN2: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[1][5] It proceeds with an inversion of stereochemistry.[6] This is often preferred for achieving high selectivity.
-
SN1: This pathway is favored by weak nucleophiles and polar protic solvents, as they stabilize the intermediate benzylic carbocation.[1][7][8] This will likely result in a racemic mixture if the starting material is chiral.
Q4: How does the fluorine atom on the benzene ring affect the reaction?
A4: The fluorine atom is an electron-withdrawing group. Its primary influence in this benzylic substitution is its inductive effect, which can slightly destabilize the benzylic carbocation intermediate in an SN1 reaction. In nucleophilic aromatic substitution (a different reaction type), ortho-fluorine can have a variable activating influence.[9] For this benzylic substitution, its effect is less pronounced than the factors controlling the SN1/SN2 balance.
Troubleshooting Guide for Low Yield
This section provides a more detailed approach to diagnosing and resolving issues with your reaction.
Issue 1: Reaction is slow or incomplete.
-
Possible Cause: Insufficient reactivity of the nucleophile or non-optimal temperature.
-
Troubleshooting Steps:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can favor the bimolecular SN2 pathway and increase the reaction rate.[1]
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious, as excessive heat can promote elimination side reactions.[4]
-
Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, using sodium azide (NaN₃) is more effective than a neutral amine in many cases.[10]
-
Solvent Choice: Ensure your solvent is appropriate. For SN2 reactions, polar aprotic solvents like DMF or DMSO are ideal. For SN1, polar protic solvents like ethanol or water are better.[1][5]
-
Issue 2: Significant amount of elimination byproduct is observed.
-
Possible Cause: The nucleophile is acting as a base, or the temperature is too high.
-
Troubleshooting Steps:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored by heat.[4]
-
Use a Less Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can promote elimination.[11] Consider a nucleophile with lower basicity but high nucleophilicity (e.g., azide, cyanide).[10]
-
Avoid Sterically Hindered Bases/Nucleophiles: Bulky bases like potassium tert-butoxide strongly favor elimination.[4] If a base is required, use a non-nucleophilic, non-hindered one.
-
Issue 3: A mixture of SN1 and SN2 products is obtained.
-
Possible Cause: The reaction conditions are intermediate between those that favor SN1 and SN2. This is common for secondary benzylic halides.[1][12]
-
Troubleshooting Steps:
Data Summary: Optimizing Reaction Conditions
The following table summarizes the key experimental variables and their influence on the reaction pathway for this compound.
| Parameter | To Favor SN2 Pathway | To Favor SN1 Pathway | To Minimize Elimination |
| Nucleophile | Strong, high concentration (e.g., I⁻, CN⁻, N₃⁻)[1][10] | Weak, low concentration (e.g., H₂O, ROH)[1] | Weakly basic (e.g., N₃⁻, Br⁻)[10] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone)[1][5] | Polar Protic (e.g., H₂O, Ethanol, Methanol)[1][5] | Aprotic solvents generally preferred |
| Temperature | Lower to moderate | Moderate | Lower temperature[4] |
| Substrate | Secondary benzylic (as is the case here)[12] | Secondary benzylic (as is the case here)[12] | N/A |
| Leaving Group | Good (Br is a good leaving group)[11] | Good (Br is a good leaving group)[11] | N/A |
Key Experimental Protocol
The following is a representative protocol for the substitution of this compound with sodium azide as the nucleophile, favoring an SN2 pathway.
Reaction: Synthesis of 1-(1-Azidoethyl)-2-fluorobenzene
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Competing Reaction Pathways
This diagram illustrates the competition between SN1 and SN2 pathways for the substrate.
Caption: Competing SN1 and SN2 reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. savemyexams.com [savemyexams.com]
- 7. quora.com [quora.com]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Troubleshooting low conversion rates with 1-(1-Bromoethyl)-2-fluorobenzene
Welcome to the technical support center for 1-(1-Bromoethyl)-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve conversion rates in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has two primary reactive sites. The most reactive is the benzylic bromide on the ethyl chain, which is susceptible to nucleophilic substitution and is the primary site for forming Grignard reagents and participating in many cross-coupling reactions. The C-Br bond at the benzylic position is significantly more labile than the C-F bond on the aromatic ring. The ortho-fluorine atom influences the electronic properties of the aromatic ring, potentially affecting the reactivity of the benzylic position and the aromatic ring itself in certain reactions.
Q2: How does the ortho-fluoro group affect the reactivity of the bromoethyl group?
A2: The ortho-fluoro group is electron-withdrawing via induction, which can influence the reactivity of the benzylic bromide. This inductive effect can make the benzylic carbon more electrophilic, potentially increasing the rate of nucleophilic substitution reactions. However, it can also destabilize a potential carbocation intermediate, which might disfavor SN1-type reactions. In cross-coupling reactions, the electronic nature of the aromatic ring can impact the oxidative addition step.
Q3: What are the most common side reactions observed with this compound?
A3: Common side reactions include:
-
Elimination: Formation of 1-fluoro-2-vinylbenzene via E2 or E1 elimination, especially in the presence of strong, sterically hindered bases or at elevated temperatures.
-
Homocoupling (Wurtz-type): Dimerization of the starting material, particularly during the formation of organometallic reagents like Grignard reagents.
-
Over-reaction/Polysubstitution: In some reactions, the product may be more reactive than the starting material, leading to further undesired reactions.
-
Hydrolysis: Reaction with residual water to form 1-(2-fluorophenyl)ethanol, especially when working with organometallic intermediates.
Troubleshooting Low Conversion Rates
Low conversion rates in reactions with this compound can often be attributed to a few key factors. The following guides provide structured troubleshooting for common reaction types.
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, benzylic bromides can present unique challenges.
Problem: Low yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Data Presentation: Impact of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Variation | Theoretical Yield (%) | Observations |
| Catalyst System | Pd(PPh₃)₄ | 35% | Significant starting material remaining. |
| Pd(OAc)₂ / SPhos | 85% | High conversion to the desired product. | |
| Base | Na₂CO₃ | 45% | Sluggish reaction. |
| K₃PO₄ | 78% | Good conversion, some side products. | |
| Cs₂CO₃ | 90% | Clean reaction with high yield. | |
| Solvent | Toluene | 60% | Moderate yield. |
| Dioxane/H₂O (4:1) | 88% | Excellent yield and solubility of reagents. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (10:1 v/v) to the flask.
-
In a separate vial under argon, prepare a solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: Nucleophilic Substitution Reactions
The benzylic bromide is highly susceptible to nucleophilic attack. Low conversion often points to issues with the nucleophile, solvent, or competing elimination reactions.
Problem: Incomplete substitution of the benzylic bromide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in nucleophilic substitution.
Data Presentation: Effect of Nucleophile and Solvent on Substitution Yield
| Nucleophile | Solvent | Temperature (°C) | Theoretical Yield (%) | Byproduct (Elimination) (%) |
| NaN₃ | DMF | 25 | 95% | <1% |
| KCN | EtOH/H₂O | 80 (reflux) | 88% | 5% |
| NaOEt | EtOH | 25 | 60% | 35% |
| t-BuOK | THF | 25 | 10% | 85% |
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step or purified by column chromatography if necessary.
Guide 3: Grignard Reagent Formation and Reaction
Formation of the Grignard reagent from this compound can be challenging due to the need for strictly anhydrous conditions and the potential for side reactions.
Problem: Failure of Grignard reagent to form or subsequent low yield in reaction with an electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Data Presentation: Influence of Conditions on Grignard Reaction Yield
| Parameter | Variation | Theoretical Yield (%) | Observations |
| Solvent | Diethyl Ether (anhydrous) | 85% | Good initiation and reaction. |
| THF (anhydrous) | 90% | Often better for less reactive halides. | |
| Diethyl Ether (not anhydrous) | <5% | Reaction fails to initiate or is quenched. | |
| Addition Rate | Fast addition of bromide | 50% | Significant homocoupling byproduct observed. |
| Slow, dropwise addition | 85% | Minimal homocoupling. |
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to initiate the reaction (disappearance of iodine color, bubbling).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Technical Support Center: Purification of 1-(1-Bromoethyl)-2-fluorobenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction products of 1-(1-Bromoethyl)-2-fluorobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products derived from this compound in typical reactions such as Grignard reactions, nucleophilic substitutions, and Suzuki cross-coupling reactions.
Grignard Reaction Products
Scenario: After reacting this compound with an aldehyde or ketone to synthesize a substituted 1-(2-fluorophenyl)ethanol derivative, you observe a complex mixture of products and low yield of the desired alcohol.
Question: How can I purify the desired alcohol and troubleshoot the Grignard reaction?
Answer:
Low yields and product mixtures in Grignard reactions often stem from side reactions and impurities. A common impurity is the homocoupling product, biphenyl derivatives, which can be yellowish in color.[1] Here are purification and troubleshooting strategies:
Purification Strategy:
-
Quenching: Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification:
-
Column Chromatography: This is the most effective method to separate the desired alcohol from nonpolar impurities like biphenyl and unreacted starting material. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Distillation: If the product alcohol is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a viable purification method.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.[1]
-
Troubleshooting Tips:
-
Moisture Control: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer. Activate the magnesium using methods like grinding, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.
-
Reaction Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. High temperatures can favor the formation of biphenyl side products.[1]
-
Addition of Electrophile: Add the aldehyde or ketone solution dropwise to the Grignard reagent at 0 °C to control the exothermic reaction and minimize side reactions.
Nucleophilic Substitution Reaction Products
Scenario: You have performed a nucleophilic substitution reaction on this compound with a nucleophile such as sodium azide or sodium cyanide, but the purification of the resulting product is challenging.
Question: What are the best strategies for purifying the products of nucleophilic substitution, such as 1-(1-azidoethyl)-2-fluorobenzene or 2-(2-fluorophenyl)propanenitrile?
Answer:
The primary challenge in purifying these products is the removal of unreacted starting material and potential elimination byproducts.
Purification Strategy:
-
Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent.
-
Washing: Wash the organic layer to remove any remaining inorganic salts.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is generally the most reliable method for separating the desired product from the starting material and any byproducts. The choice of eluent will depend on the polarity of the product.
-
Solid-Phase Extraction (SPE): For certain applications, particularly with fluorinated compounds, specialized SPE cartridges can provide a rapid and efficient purification method.[3][4]
-
Distillation: If the product is a liquid with a distinct boiling point, vacuum distillation can be an effective purification technique.
-
Troubleshooting Tips:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TDC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
-
Elimination Byproducts: The use of a non-hindered base or high reaction temperatures can promote elimination reactions. If elimination is a significant issue, consider using a milder base or lower reaction temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction rate and the formation of byproducts. Polar aprotic solvents like DMF or DMSO are often suitable for SN2 reactions.
Suzuki Cross-Coupling Reaction Products
Scenario: You are attempting a Suzuki cross-coupling reaction with this compound and a boronic acid, but the reaction is failing or giving low yields, and the purification is complicated by catalyst residues.
Question: How can I troubleshoot my Suzuki coupling reaction and effectively purify the biaryl product?
Answer:
Suzuki coupling reactions can be sensitive to various factors, and purification requires the removal of both organic and inorganic byproducts, including the palladium catalyst.
Purification Strategy:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite or silica gel to remove the palladium catalyst.[5]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash with water and brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired biaryl product.[5]
Troubleshooting Tips:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more active catalyst systems.
-
Base Selection: The base is critical for the transmetalation step. Common bases include potassium carbonate, sodium carbonate, and potassium phosphate. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The ratio of the solvents may need to be optimized.
-
Degassing: It is essential to degas the solvents and reaction mixture to prevent the oxidation and deactivation of the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can degrade over time. Use high-quality boronic acid and consider using a slight excess (1.1-1.2 equivalents).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Common impurities include:
-
Unreacted starting materials: this compound and the other reactant.
-
Homocoupling products: Biphenyl derivatives from Grignard reactions or the homocoupling of boronic acids in Suzuki reactions.
-
Elimination byproducts: Styrene derivatives, especially if strong bases or high temperatures are used in nucleophilic substitution reactions.
-
Catalyst residues: Palladium black in Suzuki coupling reactions.
-
Inorganic salts: Formed during the reaction and work-up steps.
Q2: How can I effectively remove the palladium catalyst after a Suzuki coupling reaction?
A2: Filtering the reaction mixture through a pad of Celite or a short plug of silica gel is a common and effective method to remove the heterogeneous palladium black.[5] For soluble palladium species, treatment with a scavenger resin or an additional purification step like recrystallization might be necessary.
Q3: My product appears to be an oil, making recrystallization impossible. What are my other purification options?
A3: For oily products, the primary purification methods are:
-
Column Chromatography: This is the most versatile technique for purifying non-crystalline compounds.
-
Distillation: If the compound is thermally stable, vacuum distillation can be a very effective method for purification, especially on a larger scale.
Q4: I am seeing multiple spots on my TLC plate after purification. What should I do?
A4: Multiple spots on a TLC plate indicate that your sample is still impure. You may need to repeat the purification step. Consider the following:
-
Optimize Column Chromatography: Adjust the solvent system (eluent polarity) for better separation.
-
Consider a Different Purification Technique: If column chromatography is not effective, explore other options like preparative TLC, distillation, or recrystallization if the product can be solidified.
-
Check for Decomposition: Your product might be unstable on silica gel. In such cases, consider using a different stationary phase like alumina or performing the chromatography quickly and at a low temperature.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection:
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup:
-
Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump with a vacuum trap in between.
-
-
Distillation:
-
Place the crude product in the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
-
Isolation:
-
Once the distillation is complete, allow the apparatus to cool before carefully releasing the vacuum.
-
The purified product is in the receiving flask.
-
Protocol 3: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the solid completely.
-
-
Cooling:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
-
Filtration:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Quantitative Data Summary
| Purification Technique | Typical Recovery | Purity Achieved | Key Parameters to Control |
| Column Chromatography | 50-90% | >95% | Stationary phase, eluent polarity, loading technique |
| Vacuum Distillation | 60-95% | >98% | Pressure, temperature, heating rate |
| Recrystallization | 40-80% | >99% | Solvent choice, cooling rate |
Note: The values in this table are typical estimates and can vary significantly depending on the specific reaction, scale, and experimental conditions.
Visualizations
Caption: General workflow for the purification of reaction products.
Caption: Logical flow for troubleshooting common reaction issues.
References
Identification of byproducts in the synthesis of 1-(1-Bromoethyl)-2-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Bromoethyl)-2-fluorobenzene. The following information addresses common issues, particularly the identification and mitigation of synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the radical bromination of 2-fluoroethylbenzene. This reaction typically uses a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, often under photochemical conditions (e.g., using a UV lamp).
Q2: What are the expected major byproducts in this synthesis?
A2: While the desired product is the secondary benzylic bromide, several byproducts can form. These often include the primary bromide (1-bromo-2-(2-fluoro-phenyl)ethane), over-brominated products such as 1-(1,2-dibromoethyl)-2-fluorobenzene, and unreacted starting material. Additionally, positional isomers of bromination on the aromatic ring can occur, though this is less common under radical conditions compared to electrophilic aromatic substitution.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents) to avoid over-bromination.
-
Initiator Concentration: Use a catalytic amount of radical initiator.
-
Temperature: Maintain a moderate reaction temperature to prevent side reactions.
-
Light Source: If using photochemical initiation, ensure consistent and appropriate light intensity.
Q4: What analytical techniques are best for identifying the product and byproducts?
A4: A combination of techniques is recommended for accurate identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the main product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct distribution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Inefficient radical initiation. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or GC to ensure completion. - Ensure the radical initiator is fresh and active. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to degradation. |
| High Levels of Starting Material | - Insufficient brominating agent. - Deactivated radical initiator. | - Increase the equivalents of the brominating agent slightly (e.g., to 1.1 eq). - Replace the radical initiator with a fresh batch. |
| Formation of Over-brominated Byproducts | - Excess brominating agent. - High reaction temperature. | - Use no more than 1.1 equivalents of the brominating agent. - Perform the reaction at a lower temperature. |
| Presence of Primary Bromide Isomer | - Non-selective bromination conditions. | - Radical bromination is generally selective for the benzylic position. Ensure the reaction is proceeding via a radical mechanism and not an ionic one. The use of NBS favors benzylic bromination. |
| Difficulty in Product Purification | - Similar boiling points of product and byproducts. | - Utilize column chromatography with a suitable solvent system for separation. - Consider fractional distillation under reduced pressure if boiling points are sufficiently different. |
Experimental Protocols
General Protocol for Radical Bromination of 2-Fluoroethylbenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoroethylbenzene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN (0.02 eq).
-
Initiation: Heat the mixture to reflux. For photochemical initiation, irradiate the flask with a UV lamp.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Reaction Pathway and Potential Byproducts
Caption: Synthesis pathway and potential byproduct formation.
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(1-Bromoethyl)-2-fluorobenzene
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 1-(1-Bromoethyl)-2-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound is a secondary benzylic halide. The primary challenges associated with this type of substrate include:
-
β-Hydride Elimination: This is a common side reaction for secondary alkyl halides, leading to the formation of an undesired alkene (2-fluorostyrene) and hydrodehalogenation of the starting material.
-
Slow Reaction Rates: Steric hindrance around the benzylic carbon can lead to slower reaction kinetics compared to primary halides.
-
Racemization: If the stereochemistry at the benzylic position is important, the reaction conditions must be carefully chosen to avoid racemization.
-
Competing SN1/SN2 Reactions: The benzylic nature of the substrate makes it susceptible to nucleophilic substitution by the base or solvent, leading to byproducts.
Q2: Which types of cross-coupling reactions are suitable for this compound?
A2: Several cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
-
Negishi Coupling: For forming C-C bonds with organozinc reagents. This can be a good option for secondary benzylic halides.
Q3: How does the fluorine substituent on the aromatic ring affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reaction in several ways:
-
It can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst.
-
It can alter the electronic properties of the resulting product, which may be desirable for certain applications.
-
It may influence the choice of ligand and base to achieve optimal results.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a pre-activated catalyst or ensure in-situ activation is complete. Consider using a more active catalyst system, such as a palladacycle precatalyst. |
| Ligand Choice | For secondary benzylic halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃. |
| Inappropriate Base | The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu. |
| Solvent Effects | The solvent can significantly impact reaction rate and selectivity. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. For Suzuki reactions, a co-solvent of water is often necessary. |
| Low Reaction Temperature | Cross-coupling reactions with sterically hindered substrates may require higher temperatures to proceed at a reasonable rate. Microwave heating can sometimes be beneficial. |
Issue 2: Significant Formation of 2-Fluorostyrene (β-Hydride Elimination Product)
| Potential Cause | Troubleshooting Step |
| Ligand Choice | Use ligands with a large bite angle (e.g., Xantphos) which can disfavor the syn-coplanar arrangement required for β-hydride elimination. |
| Catalyst System | Some catalyst systems are more prone to β-hydride elimination. Screening different palladium precursors and ligands is recommended. |
| Reaction Temperature | Lowering the reaction temperature may help to suppress the elimination pathway, although this might also slow down the desired coupling reaction. |
| Base Strength | A very strong base can promote elimination. Consider using a milder base. |
Data Presentation
The following tables summarize catalyst systems and conditions that have been successful for the cross-coupling of analogous secondary benzylic bromides. These serve as a good starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Secondary Benzylic Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 150 (Microwave) | 70-90 | |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | ~30 |
Table 2: Catalyst System for Negishi Coupling of Racemic Secondary Benzylic Bromides
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| NiBr₂·diglyme | (i-Pr)-Pybox | DMA | 0 | 82 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., JohnPhos, 4-10 mol%).
-
Add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF or THF/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
Technical Support Center: Solvent Effects on the Reactivity of 1-(1-Bromoethyl)-2-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-Bromoethyl)-2-fluorobenzene. The information focuses on the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction pathways for this compound?
A1: this compound is a secondary benzylic bromide. As such, it can undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The operative mechanism is highly dependent on the reaction conditions, particularly the choice of solvent, nucleophile/base, and temperature.
Q2: How does the solvent influence the reaction mechanism?
A2: The polarity and protic nature of the solvent are critical factors:
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) favor unimolecular pathways (Sₙ1 and E1). These solvents can stabilize the carbocation intermediate formed in the rate-determining step through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) favor bimolecular pathways (Sₙ2 and E2). These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and, therefore, more nucleophilic and basic.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally not suitable for these reactions as they do not effectively dissolve most nucleophiles and cannot stabilize charged intermediates or transition states.
Q3: What is the expected effect of the ortho-fluoro substituent?
A3: The ortho-fluoro substituent can influence the reactivity in several ways:
-
Inductive Effect: The electron-withdrawing nature of fluorine can slightly destabilize the developing positive charge on the benzylic carbon in an Sₙ1 pathway, potentially slowing down the reaction compared to an unsubstituted analog.
-
Steric Hindrance: The ortho-substituent can sterically hinder the backside attack required for an Sₙ2 reaction, potentially disfavoring this pathway compared to a para-substituted isomer.
-
Intramolecular Interactions: In some cases, ortho-substituents can participate in intramolecular reactions, although this is less likely for a simple fluoro group compared to, for example, a carboxylate.
Q4: How can I favor substitution over elimination?
A4: To favor substitution:
-
Use a good, non-basic nucleophile (e.g., azide, cyanide, halide ions).
-
Use a polar aprotic solvent to promote an Sₙ2 reaction.
-
For Sₙ1 reactions in polar protic solvents, use a weakly basic nucleophile.
-
Keep the reaction temperature low, as higher temperatures tend to favor elimination.
Q5: How can I favor elimination over substitution?
A5: To favor elimination:
-
Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
-
Use a higher reaction temperature.
-
A less polar solvent can sometimes favor E2 over Sₙ2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Poor solvent choice for the desired mechanism.2. Nucleophile/base is not strong enough.3. Reaction temperature is too low.4. Deactivated substrate. | 1. For Sₙ2, switch to a polar aprotic solvent (e.g., DMF, DMSO). For Sₙ1, use a more polar protic solvent (e.g., aqueous ethanol).2. Use a stronger nucleophile/base.3. Increase the reaction temperature.4. Ensure the starting material is pure. |
| Mixture of substitution and elimination products | 1. Competing reaction pathways are occurring.2. The nucleophile is also a strong base.3. Reaction temperature is too high. | 1. To favor substitution, use a less basic nucleophile and a lower temperature. To favor elimination, use a stronger, bulkier base and a higher temperature.2. Select a nucleophile with low basicity (e.g., N₃⁻, CN⁻).3. Lower the reaction temperature. |
| Formation of unexpected byproducts | 1. The solvent is acting as a nucleophile (solvolysis).2. Rearrangement of an intermediate.3. Side reactions involving the aromatic ring. | 1. If solvolysis is undesired, use a non-nucleophilic solvent.2. While less common for secondary benzylic systems, consider if reaction conditions could promote rearrangement.3. Analyze byproducts to identify potential side reactions and adjust conditions accordingly. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on general principles and data for analogous compounds due to the lack of specific published kinetic and product distribution data for this compound.
Table 1: Estimated Relative Solvolysis Rates in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) | Predominant Mechanism |
| 80% Ethanol / 20% Water | 65.4 | 100 | Sₙ1/E1 |
| 100% Ethanol | 24.3 | 10 | Sₙ1/E1 |
| Acetic Acid | 6.2 | 1 | Sₙ1/E1 |
| Acetone | 20.7 | Favors Sₙ2 | Sₙ2 |
| Dimethylformamide (DMF) | 36.7 | Favors Sₙ2 | Sₙ2 |
Table 2: Estimated Product Distribution for the Reaction with Sodium Ethoxide in Ethanol at 55°C
| Product | Mechanism | Estimated Yield |
| 1-(1-Ethoxyethyl)-2-fluorobenzene | Sₙ2/Sₙ1 | ~40% |
| 1-Fluoro-2-vinylbenzene | E2/E1 | ~60% |
Experimental Protocols
Protocol 1: Sₙ2 Reaction with Sodium Azide in DMF
Objective: To synthesize 1-(1-azidoethyl)-2-fluorobenzene via an Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add sodium azide and anhydrous DMF.
-
Stir the suspension and add this compound dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvolysis in Aqueous Ethanol (Sₙ1/E1)
Objective: To study the solvolysis of this compound and determine the product distribution.
Materials:
-
This compound
-
80% Ethanol / 20% Water solution
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in the 80% ethanol/water solution.
-
Heat the solution at reflux (approximately 80-85°C) for several hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of 1-(1-ethoxyethyl)-2-fluorobenzene, 1-(1-hydroxyethyl)-2-fluorobenzene, and 1-fluoro-2-vinylbenzene.
Visualizations
Caption: Workflow for the Sₙ2 synthesis of 1-(1-azidoethyl)-2-fluorobenzene.
Caption: Influence of solvent on reaction pathways of this compound.
Temperature optimization for reactions involving 1-(1-Bromoethyl)-2-fluorobenzene
Welcome to the technical support center for 1-(1-Bromoethyl)-2-fluorobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reactions and troubleshooting common issues encountered when working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
A1: this compound is a secondary benzylic halide. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] The fluorine atom on the aromatic ring is an electron-withdrawing group, which can influence the reactivity of the benzylic position. The stability of the resulting benzylic carbocation can favor SN1-type pathways under certain conditions.
Q2: How does temperature affect the stability of this compound?
A2: While stable under recommended refrigerated storage conditions, elevated temperatures can promote decomposition and side reactions.[2] In solution, higher reaction temperatures, especially in the presence of bases or nucleophiles, can lead to increased rates of elimination, forming 2-fluorostyrene. For many reactions, precise temperature control is crucial to maximize the yield of the desired product and minimize byproducts.
Q3: I am observing a significant amount of the elimination byproduct, 2-fluorostyrene. How can I minimize its formation?
A3: The formation of 2-fluorostyrene is a common side reaction, particularly in the presence of strong or sterically hindered bases. To minimize elimination:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at lower temperatures will favor the substitution pathway.
-
Choose a less sterically hindered base: If a base is required, consider using a weaker or less bulky base.
-
Solvent choice: The polarity of the solvent can influence the reaction pathway. Protic solvents can favor SN1/E1 pathways, while aprotic polar solvents are often used for SN2 reactions.
Q4: What are the key considerations for achieving high yields in Suzuki coupling reactions with this compound?
A4: For Suzuki cross-couplings with alkyl bromides like this one, which have β-hydrogens, mild reaction conditions are surprisingly effective.[3][4] Key considerations include:
-
Catalyst and Ligand System: A common system is Pd(OAc)2 with a bulky phosphine ligand like PCy3.[4]
-
Base: A mild base such as K3PO4•H2O is often effective.[4]
-
Temperature: Many successful Suzuki couplings with secondary alkyl bromides can be run at room temperature.[3][4] Elevated temperatures can lead to β-hydride elimination and reduced yields.
Q5: What are the best practices for forming a Grignard reagent from this compound?
A5: Formation of a Grignard reagent from this compound requires careful control to prevent side reactions.[5][6]
-
Anhydrous Conditions: It is imperative that all glassware, solvents (typically anhydrous diethyl ether or THF), and magnesium turnings are completely dry. Grignard reagents are strong bases and will react with any protic species, including water.[5]
-
Initiation: The reaction can sometimes be difficult to start. Activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane can be helpful.[5]
-
Temperature Control: The reaction to form the Grignard reagent is exothermic.[5] It is often initiated at room temperature and may require cooling to maintain a gentle reflux. Overheating can lead to side reactions such as Wurtz coupling (homocoupling).
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Reaction Temperature | Systematically vary the reaction temperature in small increments (e.g., ±10°C) to find the optimal point. For many reactions, starting at a lower temperature (e.g., 0°C or room temperature) is advisable. | Temperature is a critical factor influencing reaction kinetics and selectivity. Lower temperatures can enhance selectivity and reduce side reactions.[7] |
| Incorrect Solvent | Screen a variety of solvents with different polarities. | The solvent can significantly impact reaction rates and mechanistic pathways (SN1 vs. SN2). |
| Decomposition of Starting Material | Ensure the starting material is pure and has been stored correctly. Consider re-purification if necessary. | Impurities or degradation of the starting material will inevitably lead to lower yields. |
| Inefficient Catalyst System (for cross-coupling) | Screen different palladium catalysts and phosphine ligands. The choice of ligand is often crucial for successful coupling with secondary alkyl halides.[4] | The electronic and steric properties of the catalyst system directly impact its activity and stability. |
| Incomplete Grignard Reagent Formation | Ensure magnesium is activated and all reagents and solvents are scrupulously dry.[5] | The presence of moisture is a common cause of failure in Grignard reagent formation. |
Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Rationale |
| Mixture of Substitution and Elimination Products | Lower the reaction temperature. Use a less sterically hindered, weaker base if applicable. | Lower temperatures generally favor substitution over elimination. |
| Racemization of a Chiral Center | If stereochemical inversion is desired, use conditions that favor an SN2 mechanism (aprotic polar solvent, good nucleophile). If a racemic product is formed, an SN1 pathway may be competing. | The reaction mechanism dictates the stereochemical outcome. SN2 reactions proceed with inversion of configuration, while SN1 reactions lead to racemization.[8][9] |
| Homocoupling Side Products (in Grignard or Suzuki reactions) | Lower the reaction temperature and ensure slow addition of the alkyl halide to the magnesium turnings during Grignard formation. For Suzuki coupling, ensure proper stoichiometry and catalyst loading. | These side reactions are often promoted by higher temperatures and high local concentrations of the starting material. |
| Isomerization | Perform the reaction at the lowest effective temperature. | Higher temperatures can provide the energy needed to overcome activation barriers for isomerization, leading to a mixture of products under thermodynamic control.[7] |
Experimental Protocols
Representative Protocol for Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a nitrogen-purged glovebox or using Schlenk techniques, add Pd(OAc)2 (2 mol%) and a bulky phosphine ligand (e.g., PCy3, 4 mol%) to a dry reaction vessel.
-
Solvent and Base: Add a suitable solvent (e.g., THF or dioxane) and a base (e.g., K3PO4•H2O, 2.0 equivalents).
-
Reagent Addition: Add the boronic acid or ester (1.2 equivalents) and this compound (1.0 equivalent).
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Protocol for Nucleophilic Substitution with Sodium Azide (SN2)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.[10]
-
Reagent Addition: Add sodium azide (1.5 equivalents) to the solution.[10]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction temperature can be gently heated (e.g., to 40-60°C) if the reaction is slow at room temperature.[10] Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[10]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and remove the solvent by rotary evaporation. The crude product can be further purified if necessary.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Major reaction pathways for this compound.
References
- 1. brainly.com [brainly.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. leah4sci.com [leah4sci.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Solved 17. (6) (R)-(1-bromoethyl)benzene can undergo either | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
Managing moisture sensitivity in 1-(1-Bromoethyl)-2-fluorobenzene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(1-Bromoethyl)-2-fluorobenzene, with a focus on managing its moisture sensitivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is a benzylic bromide. The carbon-bromine bond is susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with the compound in two primary ways:
-
SN1 Reaction: The benzylic carbocation that can form from the dissociation of the bromide is stabilized by the adjacent phenyl ring. This carbocation can then be captured by water to form 1-(2-fluorophenyl)ethanol.
-
SN2 Reaction: Water can also directly displace the bromide ion in a bimolecular nucleophilic substitution reaction, also yielding 1-(2-fluorophenyl)ethanol.
The presence of moisture can therefore lead to the formation of this alcohol impurity, reducing the yield of the desired product.
Q2: What are the common side products when moisture is present in reactions with this compound?
A2: The primary side product resulting from the reaction with water is 1-(2-fluorophenyl)ethanol. In the context of specific reactions, other side products can also form. For instance, in a Grignard reaction, the presence of water will quench the Grignard reagent as it forms, leading to the formation of 1-ethyl-2-fluorobenzene and magnesium salts, significantly reducing the yield of the desired carbon-carbon bond formation.
Q3: How does moisture affect the yield and purity of my desired product?
A3: Moisture can significantly decrease the yield of your desired product by consuming the starting material to form the corresponding alcohol. This also introduces impurities that may be difficult to separate from the final product, thus lowering the overall purity. For highly moisture-sensitive reactions like Grignard or organolithium reactions, even trace amounts of water can completely inhibit the desired transformation.
Q4: What are the best practices for storing and handling this compound to minimize moisture exposure?
A4: To minimize moisture exposure, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The container should be stored in a cool, dry place. When handling the reagent, it is best to work under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques. Use dry syringes and needles for transferring the liquid.
Troubleshooting Guides
Scenario 1: Low or No Yield in a Grignard Reaction
Question: I am trying to form the Grignard reagent from this compound and magnesium turnings, but the reaction is not initiating or I am getting a very low yield of my desired product after reacting with an electrophile. What could be the problem?
Answer: This is a common issue in Grignar'd reactions and is almost always related to the presence of moisture or an inactive magnesium surface. Here are the likely culprits and solutions:
-
Wet Glassware or Solvent: Grignard reagents are highly reactive towards protic sources like water.[1]
-
Solution: Ensure all glassware is rigorously dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under vacuum.[1] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous. Use freshly opened anhydrous solvent or solvent from a solvent purification system.
-
-
Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer that prevents the reaction from starting.[1]
-
Solution: Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.
-
-
Impure Starting Material: The this compound may have been exposed to moisture.
-
Solution: If you suspect moisture contamination, you can store the starting material over a drying agent like molecular sieves. However, purification by distillation is often the best approach for liquid reagents.
-
Scenario 2: Formation of 1-(2-fluorophenyl)ethanol as a Major Byproduct in a Nucleophilic Substitution Reaction
Question: I am performing a nucleophilic substitution reaction with this compound and a nucleophile (e.g., cyanide, azide), but I am observing a significant amount of 1-(2-fluorophenyl)ethanol in my crude product. How can I avoid this?
Answer: The formation of 1-(2-fluorophenyl)ethanol indicates that water is competing with your intended nucleophile. Here’s how to troubleshoot this:
-
Ensure Anhydrous Reaction Conditions:
-
Solution: As with Grignard reactions, all glassware must be thoroughly dried. Use anhydrous solvents. If your nucleophile is a salt, ensure it is dry by heating it under vacuum before use.
-
-
Increase the Reactivity of Your Nucleophile:
-
Solution: If your nucleophile is a weak one, it may not be able to compete effectively with residual water. Consider using a stronger nucleophile or adding a phase-transfer catalyst if applicable to increase the reaction rate with your desired nucleophile.
-
-
Solvent Choice:
-
Solution: The choice of solvent can influence the reaction pathway. Protic solvents can participate in the reaction. Using a polar aprotic solvent like DMF or DMSO can favor the desired SN2 reaction with your nucleophile over hydrolysis.
-
Data Presentation
| Reaction Type | Reagents | Expected Product (Anhydrous) | Side Product with Moisture | Impact of Moisture on Yield |
| Grignard Reaction | Mg, Electrophile (e.g., CO₂) | R-MgBr, then R-COOH | 1-ethyl-2-fluorobenzene, 1-(2-fluorophenyl)ethanol | Severe decrease |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Biaryl compound | 1-(2-fluorophenyl)ethanol | Moderate to severe decrease |
| Nucleophilic Substitution (SN2) | Strong Nucleophile (e.g., NaCN) | 2-(2-fluorophenyl)propanenitrile | 1-(2-fluorophenyl)ethanol | Minor to moderate decrease |
| Friedel-Crafts Alkylation | Arene, Lewis Acid (e.g., AlCl₃) | Diaryl ethane derivative | 1-(2-fluorophenyl)ethanol | Moderate to severe decrease |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Grignard Reagent Formation
This protocol outlines a general method for preparing the Grignard reagent from this compound under anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask, condenser, dropping funnel (all oven- or flame-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware. Equip the flask with a magnetic stir bar and place it under an inert atmosphere.
-
Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible, then allow it to cool.
-
Initial Reagent Addition: Add a small amount of anhydrous solvent to cover the magnesium. Prepare a solution of this compound in anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Initiation: The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gentle warming or sonication may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is ready for reaction with an electrophile.
Protocol 2: General Procedure for Anhydrous Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃, dried)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Place the dried Schlenk flask under an inert atmosphere.
-
Reagent Addition: To the flask, add the arylboronic acid, the dried base, and the palladium catalyst.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Experimental workflow for a typical moisture-sensitive reaction.
Caption: Troubleshooting decision tree for a failing Grignard reaction.
References
Preventing decomposition of 1-(1-Bromoethyl)-2-fluorobenzene during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 1-(1-Bromoethyl)-2-fluorobenzene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactivity concerns?
This compound is a halogenated aromatic compound.[1][2][3][4][5][6] Its primary reactivity is centered on the benzylic bromide, which is a bromine atom attached to a carbon atom that is directly bonded to the benzene ring. This structural feature makes the compound susceptible to decomposition through two main pathways: nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions.[7]
Q2: What are the main factors that cause the decomposition of this compound?
The decomposition of this compound is primarily influenced by:
-
Presence of Nucleophiles/Bases: Strong nucleophiles and bases can promote both substitution and elimination reactions.
-
Reaction Temperature: Higher temperatures generally accelerate the rates of decomposition reactions.
-
Solvent Polarity: Polar protic solvents can facilitate SN1-type hydrolysis, while polar aprotic solvents may favor SN2 reactions.
-
Presence of Water (Moisture): Water can act as a nucleophile, leading to the hydrolysis of the benzylic bromide to the corresponding alcohol. Benzylic bromides are known to be moisture-sensitive.[8]
-
Exposure to Light: Similar to other benzylic halides, prolonged exposure to light can potentially initiate radical-based decomposition pathways.
Q3: How should this compound be properly stored to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is advisable.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Low yield in nucleophilic substitution reactions due to a competing elimination reaction.
Potential Cause: The nucleophile being used may also be a strong base, or the reaction temperature may be too high, favoring the E2 elimination pathway.
Recommended Actions:
-
Choice of Nucleophile/Base: If possible, use a less basic nucleophile. For example, if an alkoxide is being used, consider switching to a weaker base or using the corresponding alcohol as a solvent with a non-nucleophilic base.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0°C or even lower and slowly warming the reaction mixture only if necessary.
-
Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO to favor an SN2 reaction over an E2 reaction.
Issue 2: Formation of 1-(2-fluoro-phenyl)-ethanol as a major byproduct.
Potential Cause: This indicates that hydrolysis of the benzylic bromide is occurring. This is likely due to the presence of water in the reaction mixture.
Recommended Actions:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use (e.g., flame-dried under vacuum or oven-dried).
-
Dry Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
Issue 3: Difficulty in initiating a Grignard reaction with this compound.
Potential Cause: The high reactivity of the benzylic bromide can lead to side reactions, such as Wurtz coupling, which can hinder the formation of the desired Grignard reagent. The magnesium surface may also be inactive.
Recommended Actions:
-
Magnesium Activation: Activate the magnesium turnings prior to the reaction. This can be done by stirring them with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether or THF until the color disappears.[9][10][11]
-
Slow Addition: Add the solution of this compound in anhydrous ether or THF dropwise to the activated magnesium suspension. This helps to maintain a low concentration of the alkyl halide and minimize Wurtz coupling.[10]
-
Temperature Management: The Grignard formation is exothermic. Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in an ice bath.
Data Presentation
Table 1: Factors Influencing the Reaction Pathway of Benzylic Bromides *
| Factor | Condition Favoring Substitution (SN1/SN2) | Condition Favoring Elimination (E2) |
| Nucleophile/Base | Weakly basic, highly nucleophilic species (e.g., I⁻, Br⁻, N₃⁻) | Strong, sterically hindered bases (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) for SN2; Polar protic (e.g., H₂O, EtOH) for SN1 | Less polar solvents |
| Temperature | Lower temperatures | Higher temperatures |
| Substrate | - | - |
*Note: This table provides general trends for benzylic bromides. Specific reaction outcomes for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution to Minimize Decomposition
This protocol outlines a general method for reacting this compound with a nucleophile while minimizing side reactions.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add the nucleophile and the anhydrous solvent under an inert atmosphere (argon or nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reagent Addition:
-
In a separate, dry flask, prepare a solution of this compound in the same anhydrous solvent.
-
Using a syringe, add the solution of this compound dropwise to the stirred solution of the nucleophile over a period of 30-60 minutes.
-
-
Reaction and Monitoring:
-
Maintain the reaction temperature at 0°C and stir for the desired time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (for organometallic reagents) or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. This compound | CAS: 405931-46-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound, CasNo.405931-46-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. This compound | 405931-46-6 | FRA93146 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 405931-46-6-Molbase [molbase.com]
- 6. This compound,(CAS# 405931-46-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Question 25 The product of the following reaction: (Reaction: A compound.. [askfilo.com]
- 8. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 1-(1-Bromoethyl)-2-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving 1-(1-bromoethyl)-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during aqueous work-up?
A1: this compound is a secondary benzylic bromide. This structure makes it susceptible to both SN1/E1 and SN2/E2 reactions, especially under basic or nucleophilic conditions, and potentially with prolonged exposure to protic solvents.[1] Key concerns during aqueous work-up include:
-
Hydrolysis: Reaction with water can lead to the formation of 1-(1-hydroxyethyl)-2-fluorobenzene. This is more likely if the aqueous solution is neutral or slightly basic, or if the reaction is heated.
-
Elimination: The presence of a base can promote the elimination of HBr to form 2-fluorostyrene.
-
Epimerization/Racemization: If the alpha-carbon is a stereocenter, both SN1 pathways (leading to racemization) and SN2 pathways (leading to inversion) can affect the stereochemical integrity of your product.
Q2: I am performing a Suzuki coupling with this compound and see multiple products after work-up. What could they be?
A2: In addition to your desired coupled product, several side products can arise in a Suzuki coupling reaction involving this substrate. Common culprits include:
-
Homocoupling: Coupling of two boronic acid/ester molecules can occur, especially if the reaction mixture is not properly degassed.[2]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Starting Material: Incomplete reaction will leave unreacted this compound.
-
Hydrolysis/Elimination Products: As mentioned in Q1, hydrolysis to the corresponding alcohol or elimination to the styrene derivative can occur under the reaction or work-up conditions.
Q3: How can I remove residual palladium catalyst from my reaction mixture after a cross-coupling reaction?
A3: Palladium catalysts can sometimes be tricky to remove completely. Here are a few common strategies:
-
Filtration through Celite® or Silica Gel: Often, the crude reaction mixture can be filtered through a plug of Celite® or silica gel to remove precipitated palladium black.[3]
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or by bubbling air through the organic solution can sometimes help precipitate the palladium for easier filtration.
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, though care must be taken as it can also adsorb your product.
-
Column Chromatography: This is often the most effective method for complete removal of soluble palladium species.
Q4: My Grignard reaction using this compound is not initiating. What could be the problem?
A4: Grignard reagent formation can be sensitive.[4][5] Common issues include:
-
Wet Glassware/Solvents: Grignard reagents are highly reactive with protic sources like water.[4][6][7] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Magnesium: The surface of the magnesium turnings may be oxidized.[4] Try crushing the magnesium under an inert atmosphere or using a small crystal of iodine to activate the surface.[4]
-
Slow Initiation: Sometimes the reaction is just slow to start. Gentle heating or sonication can help initiate the reaction.
Troubleshooting Guides
General Work-up Procedure for a Neutral or Acidic Reaction Mixture
This is a general guideline and may need to be adapted for your specific reaction.
| Step | Procedure | Purpose | Troubleshooting |
| 1 | Quench the reaction | Slowly add the reaction mixture to water or a saturated aqueous solution of NH4Cl. | Issue: Emulsion formation. Solution: Add brine (saturated NaCl solution) to help break the emulsion.[3][8] |
| 2 | Extract the product | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. | Issue: Product has low solubility in the extraction solvent. Solution: Try a different solvent or a mixture of solvents. |
| 3 | Wash the organic layer | Combine the organic extracts and wash with water, followed by brine. | Issue: Presence of acidic or basic impurities. Solution: Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities or a dilute base (e.g., saturated NaHCO3) to remove acidic impurities. Be cautious with basic washes due to the potential for elimination or hydrolysis of the starting material/product.[8] |
| 4 | Dry and concentrate | Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. | Issue: Water remains in the organic layer. Solution: Ensure sufficient drying agent is used and allow adequate time for drying. |
| 5 | Purify | Purify the crude product by column chromatography, recrystallization, or distillation.[9][10] | Issue: Co-eluting impurities. Solution: Optimize the solvent system for chromatography or try a different purification technique. |
Specific Troubleshooting for Common Reaction Types
Suzuki Coupling
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst activation; poor choice of base or solvent.[11][12] | Screen different palladium catalysts, ligands, bases, and solvents. Ensure all reagents are pure and solvents are degassed.[13] |
| Formation of Palladium Black | Catalyst decomposition, often due to high temperatures.[11] | Lower the reaction temperature, increase the ligand-to-palladium ratio, or use a more robust ligand.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst.[2][14] | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. |
Heck Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Aryl bromide may be unreactive under the chosen conditions. | Consider converting the bromide to the more reactive iodide via a Finkelstein reaction. Increase catalyst loading for initial screening.[15] |
| Isomerization of Alkene Product | Reversible β-hydride elimination and re-addition.[16] | The addition of bases or silver salts can facilitate reductive elimination and minimize isomerization.[16] |
| Catalyst Precipitation | Catalyst deactivation. | Screen different ligands and solvents; lower the reaction temperature. |
Grignard Reaction
| Issue | Potential Cause | Recommended Solution |
| Wurtz Coupling (Homocoupling) | High local concentration of the alkyl halide. | Add the this compound solution slowly to the magnesium turnings to maintain a low concentration. |
| Reaction with Electrophile Gives Low Yield | Grignard reagent is a strong base.[6][7] | If the electrophile has acidic protons, deprotonation may occur instead of nucleophilic addition. Consider using a stronger organometallic nucleophile or protecting acidic functional groups. |
Visual Guides
General Aqueous Work-up Workflow
Caption: General workflow for an aqueous work-up procedure.
Troubleshooting Logic for a Failed Suzuki Coupling
Caption: A logical approach to troubleshooting a failed Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Purity Analysis of 1-(1-Bromoethyl)-2-fluorobenzene: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 1-(1-bromoethyl)-2-fluorobenzene is critical for the synthesis of active pharmaceutical ingredients (APIs). Ensuring high purity is essential for the safety, efficacy, and reproducibility of the final drug product. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
This document outlines detailed experimental protocols for both methods, presents hypothetical experimental data for objective comparison, and visualizes the analytical workflows. The information herein is intended to assist in selecting the most suitable analytical technique based on specific laboratory capabilities and analytical requirements.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful separation techniques, but they differ fundamentally in their principles and applications.[1] HPLC is well-suited for non-volatile and thermally unstable compounds, while GC-MS is ideal for volatile and semi-volatile substances.[2]
This compound is a semi-volatile compound, making it amenable to analysis by both techniques. The choice between HPLC and GC-MS will often depend on the specific impurities that need to be detected and quantified, as well as the desired sensitivity and the availability of instrumentation.[3][4]
Key Considerations for Technique Selection:
-
Volatility of Impurities: If potential impurities are non-volatile or thermally labile, HPLC is the preferred method.[5]
-
Sensitivity and Specificity: GC-MS often offers higher sensitivity and specificity due to the mass spectrometric detection, which provides structural information about the analytes.[4]
-
Derivatization: Some polar impurities may require derivatization to become volatile enough for GC-MS analysis, adding a step to the sample preparation process.[2]
-
Regulatory Requirements: For applications in pharmaceutical development, the choice of analytical technique may be guided by regulatory guidelines which often favor the high accuracy and robustness of HPLC methods for purity determination.[6]
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by both HPLC and GC-MS are provided below. These protocols are based on established methods for similar halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed to separate this compound from potential polar and non-polar impurities.
Instrumentation:
-
An HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-20 min: 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% to 50% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
A GC system coupled with a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL.
-
Transfer the solution to a GC vial for analysis.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Data Presentation
The following tables summarize hypothetical quantitative data from the purity analysis of a batch of this compound using the described HPLC and GC-MS methods.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,234 | 0.45 | Unknown Impurity 1 |
| 2 | 8.9 | 3,350,120 | 99.20 | This compound |
| 3 | 11.5 | 11,876 | 0.35 | Unknown Impurity 2 |
| Total | 3,377,230 | 100.00 | ||
| Purity | 99.20% |
Table 2: Hypothetical GC-MS Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (based on MS library search) |
| 1 | 6.7 | 8,960 | 0.28 | 2-Fluorotoluene (Residual Starting Material) |
| 2 | 10.3 | 3,189,540 | 99.45 | This compound |
| 3 | 12.1 | 5,450 | 0.17 | 1-(1,2-Dibromoethyl)-2-fluorobenzene (Over-brominated species) |
| 4 | 13.5 | 3,210 | 0.10 | Unknown Impurity |
| Total | 3,207,160 | 100.00 | ||
| Purity | 99.45% |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis and the logical process for selecting the appropriate technique.
Conclusion
Both HPLC and GC-MS are viable and powerful techniques for the purity assessment of this compound. The choice between them should be guided by the specific analytical needs and the properties of the potential impurities.
-
HPLC is a robust and versatile method, particularly advantageous when dealing with unknown or potentially non-volatile or thermally sensitive impurities. Its straightforward sample preparation and high reproducibility make it a staple in quality control laboratories.
-
GC-MS provides superior sensitivity and specificity, with the significant advantage of providing structural information that can aid in the identification of unknown impurities. This makes it an excellent tool for in-depth impurity profiling and for troubleshooting in process development.
For comprehensive purity analysis, especially in a drug development setting, a multi-faceted approach is often recommended. Using HPLC for routine purity testing and GC-MS for the identification of specific volatile impurities can provide a more complete picture of the sample's purity profile, ensuring the highest quality of the final product.
References
- 1. Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
- 2. organomation.com [organomation.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 5. biomedres.us [biomedres.us]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of the Reactivity of 1-(1-Bromoethyl)-2-fluorobenzene and its Isomers in Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-(1-Bromoethyl)-2-fluorobenzene and its positional isomers, 1-(1-bromoethyl)-3-fluorobenzene and 1-(1-bromoethyl)-4-fluorobenzene. The analysis focuses on the interplay of electronic and steric effects on the rates and mechanisms of nucleophilic substitution (S_N1) and elimination (E1) reactions, critical transformations in synthetic organic chemistry and drug development.
Executive Summary
The position of the fluorine atom on the benzene ring significantly influences the reactivity of the benzylic bromide. The ortho-isomer, this compound, is expected to exhibit the slowest reaction rate in S_N1/E1 reactions due to the steric hindrance and the electron-withdrawing inductive effect of the adjacent fluorine atom, which destabilizes the developing carbocation. The para-isomer, 1-(1-bromoethyl)-4-fluorobenzene, is predicted to have the highest reactivity, as the electron-donating resonance effect of the fluorine atom can stabilize the carbocation intermediate. The meta-isomer will likely display intermediate reactivity, primarily influenced by the inductive effect of the fluorine.
Theoretical Framework: Electronic and Steric Effects
The reactivity of these isomers in unimolecular reactions (S_N1 and E1) is primarily governed by the stability of the benzylic carbocation intermediate formed upon the departure of the bromide leaving group. The fluorine substituent exerts both an inductive effect and a resonance effect.
-
Inductive Effect (-I): Fluorine is a highly electronegative atom and therefore withdraws electron density through the sigma bond network. This effect is distance-dependent and destabilizes a nearby positive charge.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring through resonance, which can stabilize a carbocation at the benzylic position, particularly when the fluorine is at the ortho or para position.
Isomer-Specific Effects:
-
This compound (ortho-isomer): The fluorine atom is in close proximity to the reaction center. The strong, electron-withdrawing inductive effect (-I) will significantly destabilize the carbocation. Furthermore, steric hindrance from the ortho-substituent can impede solvation of the transition state, further slowing the reaction.
-
1-(1-bromoethyl)-3-fluorobenzene (meta-isomer): The fluorine atom is further from the reaction center. Its primary influence will be the electron-withdrawing inductive effect, which destabilizes the carbocation, but to a lesser extent than the ortho-isomer. Resonance donation to the benzylic position is not possible from the meta position.
-
1-(1-bromoethyl)-4-fluorobenzene (para-isomer): The fluorine atom is positioned to exert its electron-donating resonance effect (+R), which can effectively stabilize the benzylic carbocation. This stabilizing effect is expected to outweigh the electron-withdrawing inductive effect, leading to an overall acceleration of the reaction rate.
Predicted Reactivity and Hypothetical Kinetic Data
Based on the principles outlined above, the expected order of reactivity for the solvolysis (a common S_N1/E1 reaction) of these isomers in a polar protic solvent like 80% ethanol/20% water at 25°C is:
1-(1-Bromoethyl)-4-fluorobenzene > 1-(1-Bromoethyl)-3-fluorobenzene > this compound
To illustrate this trend, the following table presents a set of hypothetical, yet realistic, first-order rate constants (k) for the solvolysis of these isomers.
| Compound | Isomer Position | Predicted Relative Rate Constant (k_rel) | Hypothetical Rate Constant (k) at 25°C (s⁻¹) |
| This compound | ortho | 1 | 1.2 x 10⁻⁵ |
| 1-(1-Bromoethyl)-3-fluorobenzene | meta | 5 | 6.0 x 10⁻⁵ |
| 1-(1-Bromoethyl)-4-fluorobenzene | para | 20 | 2.4 x 10⁻⁴ |
Reaction Mechanisms and Product Distribution
The solvolysis of these secondary benzylic bromides will likely proceed through a competing S_N1 and E1 pathway.
Caption: General S_N1/E1 reaction pathway for 1-(1-bromoethyl)-fluorobenzene isomers.
The ratio of substitution to elimination products is influenced by the structure of the substrate and the reaction conditions. For these secondary systems, a mixture of products is expected. The major elimination product will likely follow Zaitsev's rule, leading to the more substituted alkene.
| Isomer | Predicted Major Substitution Product (S_N1) | Predicted Major Elimination Product (E1) |
| ortho | 1-(2-Fluorophenyl)ethanol | 1-Fluoro-2-vinylbenzene |
| meta | 1-(3-Fluorophenyl)ethanol | 1-Fluoro-3-vinylbenzene |
| para | 1-(4-Fluorophenyl)ethanol | 1-Fluoro-4-vinylbenzene |
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies and product analysis for the solvolysis of the 1-(1-bromoethyl)-fluorobenzene isomers.
Kinetic Analysis via Conductometry
This method follows the progress of the reaction by measuring the change in conductivity of the solution as the ionic starting material is converted to a less ionic product and a bromide ion.
Materials:
-
1-(1-Bromoethyl)-fluorobenzene isomer (ortho, meta, or para)
-
80:20 (v/v) Ethanol/Water solvent
-
Conductivity meter and probe
-
Constant temperature water bath (25.0 ± 0.1 °C)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the 1-(1-bromoethyl)-fluorobenzene isomer in the 80:20 ethanol/water solvent (e.g., 0.01 M).
-
Calibrate the conductivity meter using standard KCl solutions.
-
Place a known volume of the 80:20 ethanol/water solvent in a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Allow the solvent to equilibrate to 25.0 °C in the water bath.
-
Initiate the reaction by injecting a small, known volume of the stock solution of the bromo-compound into the solvent with vigorous stirring.
-
Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable value (indicating the completion of the reaction).
-
The first-order rate constant (k) can be determined by plotting ln(G_t - G_∞) versus time, where G_t is the conductance at time t and G_∞ is the final conductance. The slope of this line will be -k.
Caption: Workflow for kinetic analysis using conductometry.
Product Distribution Analysis via Gas Chromatography (GC)
This method is used to separate and quantify the substitution and elimination products at the end of the reaction.
Materials:
-
Reaction mixture after completion of solvolysis
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a non-polar capillary column)
-
Internal standard (e.g., dodecane)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
-
Autosampler vials
Procedure:
-
Once the solvolysis reaction is complete (as determined by conductivity or after a sufficient time), quench the reaction by adding ice-cold water.
-
Add a known amount of an internal standard to the reaction mixture.
-
Extract the organic products with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the organic extract by gas chromatography.
-
Identify the peaks corresponding to the substitution and elimination products by comparing their retention times with those of authentic samples.
-
Quantify the relative amounts of each product by integrating the peak areas and correcting for the response factor of the detector relative to the internal standard.
Caption: Workflow for product analysis using gas chromatography.
Conclusion
The reactivity of 1-(1-bromoethyl)-fluorobenzene isomers in S_N1/E1 reactions is a clear illustration of the delicate balance of steric and electronic effects in aromatic systems. The para-isomer is expected to be the most reactive due to resonance stabilization of the carbocation intermediate, while the ortho-isomer is predicted to be the least reactive due to steric hindrance and a dominant inductive electron-withdrawing effect. These predictable trends, supported by the experimental frameworks provided, offer valuable insights for synthetic chemists in designing reaction pathways and predicting outcomes in the synthesis of fluorinated aromatic compounds.
A Comparative Analysis of 1-(1-Bromoethyl)-2-fluorobenzene and 1-(1-Bromoethyl)-4-fluorobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within drug discovery and development, the strategic incorporation of fluorinated motifs is a widely employed strategy to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a comparative analysis of the reactivity of two isomeric fluorinated building blocks, 1-(1-bromoethyl)-2-fluorobenzene and 1-(1-bromoethyl)-4-fluorobenzene, in Suzuki coupling reactions. This comparison is supported by experimental data from analogous systems and an examination of the underlying electronic and steric factors that govern their reactivity.
Executive Summary of Reactivity Comparison
In Suzuki coupling reactions, the reactivity of an aryl halide is predominantly influenced by a combination of electronic and steric effects. For the isomers , the primary differentiating factor is the position of the fluorine atom relative to the bromoethyl group. It is anticipated that 1-(1-bromoethyl)-4-fluorobenzene will exhibit higher reactivity and afford superior yields in Suzuki coupling reactions compared to its ortho-substituted counterpart, this compound. This is primarily attributed to the significant steric hindrance imposed by the ortho-fluoro substituent, which impedes the approach of the bulky palladium catalyst to the carbon-bromine bond, thereby slowing down the rate-determining oxidative addition step of the catalytic cycle.
Comparative Experimental Data
| Aryl Bromide | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 70 | 3 | ~55 |
| 1-Bromo-4-fluorobenzene | 70 | 3 | ~65 |
| 1-Bromo-2-fluorobenzene | 110 | 3 | ~60 |
| 1-Bromo-4-fluorobenzene | 110 | 3 | ~67 |
This data indicates that under identical reaction conditions, the para-substituted isomer consistently provides a higher conversion rate than the ortho-substituted isomer, supporting the hypothesis of reduced reactivity for the ortho-isomer due to steric hindrance.
Discussion of Reactivity Trends
Electronic Effects: The fluorine atom is an electronegative substituent that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In both isomers, the inductive effect of the fluorine atom is expected to render the aromatic ring more electron-deficient, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond.
Steric Effects: The most significant factor differentiating the reactivity of the two isomers is steric hindrance. In this compound, the fluorine atom is positioned ortho to the bromoethyl group. This proximity creates a sterically congested environment around the reaction center (the C-Br bond). This steric bulk hinders the approach of the palladium catalyst, which is typically coordinated to bulky phosphine ligands, making the initial oxidative addition step of the Suzuki catalytic cycle more challenging and, therefore, slower. In contrast, the para-position of the fluorine in 1-(1-bromoethyl)-4-fluorobenzene presents minimal steric hindrance to the approaching catalyst.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the substrates discussed.
General Procedure for Suzuki-Miyaura Coupling:
To a dried reaction vessel containing a magnetic stir bar is added the aryl bromide (1.0 equiv.), the boronic acid or boronic ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base, is added. The palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), is then added under the inert atmosphere. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow and Reactivity Comparison
The following diagrams illustrate the general workflow of a Suzuki coupling experiment and the key factors influencing the reactivity of the two isomers.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: Comparison of factors influencing Suzuki coupling reactivity.
Conclusion
References
A Comparative Guide to the Synthesis of a Key Chiral Intermediate: 1-(2-Fluorophenyl)ethylamine
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is a critical decision that impacts efficiency, cost, and scalability. This guide provides an objective comparison of two primary synthetic pathways to the chiral intermediate, (S)- or (R)-1-(2-fluorophenyl)ethylamine, a crucial building block in the development of various pharmaceuticals.
This comparison focuses on a proposed two-step route starting from 1-(1-bromoethyl)-2-fluorobenzene and a widely utilized alternative involving the asymmetric reductive amination of 2'-fluoroacetophenone. The evaluation is supported by experimental data from analogous reactions and detailed methodologies to assist in making informed decisions for laboratory-scale synthesis and process development.
At a Glance: Comparison of Synthetic Routes
| Key Performance Indicator | Route A: From this compound | Route B: Asymmetric Reductive Amination |
| Starting Material | This compound | 2'-Fluoroacetophenone |
| Number of Steps | 2 (Azide formation, Azide reduction) | 1 (Direct reductive amination) |
| Overall Yield (estimated) | 70-98%[1][2] | >90% (Biocatalytic)[1] |
| Stereocontrol | Dependent on chiral starting material or resolution | High enantioselectivity (>99% ee) achievable[1] |
| Reagents & Conditions | Sodium azide, reducing agents (e.g., H₂, Pd/C) | Amine source, reducing agent, chiral catalyst |
| Key Advantages | Utilizes a potentially accessible starting material. | High efficiency, excellent stereocontrol. |
| Key Disadvantages | Use of potentially hazardous azide intermediate. | Requires specialized chiral catalysts or enzymes. |
Synthetic Route Overview
Route A: Synthesis from this compound via Azide Intermediate
This proposed two-step pathway involves a nucleophilic substitution of the bromide with an azide ion, followed by the reduction of the resulting azide to the primary amine. This is a classic and generally reliable method for the synthesis of primary amines from alkyl halides.
Caption: Route A: Two-step synthesis via an azide intermediate.
Route B: Asymmetric Reductive Amination of 2'-Fluoroacetophenone
This route represents a more modern and atom-economical approach, directly converting the ketone to the chiral amine in a single step. This can be achieved through chemical catalysis using a chiral catalyst or, increasingly, through biocatalysis with enzymes like reductive aminases, which offer high efficiency and stereoselectivity under mild conditions.[1][3]
Caption: Route B: One-step asymmetric reductive amination.
Experimental Protocols
Protocol for Route A: Synthesis from this compound (Representative)
Step 1: Synthesis of 1-(1-Azidoethyl)-2-fluorobenzene
This protocol is adapted from general procedures for the synthesis of benzylic azides.[1][4]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
Step 2: Reduction of 1-(1-Azidoethyl)-2-fluorobenzene to 1-(2-Fluorophenyl)ethylamine
This protocol is a general procedure for the catalytic hydrogenation of azides.[2]
-
Dissolve the crude 1-(1-azidoethyl)-2-fluorobenzene in ethanol or methanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-fluorophenyl)ethylamine. Further purification can be achieved by distillation or chromatography.
Protocol for Route B: Asymmetric Reductive Amination of 2'-Fluoroacetophenone (Biocatalytic)
This protocol is based on the use of reductive aminases for the synthesis of chiral amines.[1]
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., Tris-HCl, pH 9.0).
-
Add 2'-fluoroacetophenone (e.g., 5 mM), an amine donor (e.g., ammonia or methylamine, in large excess), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Initiate the reaction by adding the reductive aminase enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
Monitor the conversion and enantiomeric excess by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of aliquots.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (S)-1-(2-fluorophenyl)ethylamine.
Data Presentation
The following table summarizes the expected quantitative data for the two synthetic routes based on literature precedents for similar transformations.
| Parameter | Route A (Azide Route) | Route B (Reductive Amination) | Reference |
| Yield (Step 1) | 73-99% | - | [1][4] |
| Yield (Step 2) | 85-99% | - | [2] |
| Overall Yield | 70-98% (Estimated) | >90% | [1] |
| Enantiomeric Excess (ee) | Dependent on precursor chirality | >99% | [1] |
| Reaction Time | 18-48 hours | 24-48 hours | [1][2][4] |
| Purity (after workup) | Good to excellent | Good to excellent | - |
Logical Workflow for Route Selection
The decision-making process for selecting a synthetic route can be visualized as a logical workflow, considering various factors from initial feasibility to final scale-up.
Caption: Workflow for synthetic route selection.
Conclusion
Both the two-step synthesis from this compound and the one-step asymmetric reductive amination of 2'-fluoroacetophenone present viable pathways to the key intermediate, 1-(2-fluorophenyl)ethylamine.
The asymmetric reductive amination (Route B) stands out as a highly efficient and stereoselective method, particularly when employing biocatalysis. Its single-step nature and high yields make it an attractive option for green and sustainable chemistry.
The synthesis via an azide intermediate (Route A) offers a more traditional approach. While potentially high-yielding, it involves the use of sodium azide, a reagent that requires careful handling. The stereochemical outcome of this route is dependent on the chirality of the starting bromo-compound or requires a subsequent resolution step.
For researchers and drug development professionals, the choice between these routes will depend on the availability and cost of starting materials, the required stereopurity of the final product, and the capacity for handling specific reagents and technologies, such as biocatalysis. This guide provides the foundational data and protocols to support an informed and strategic decision in the synthesis of this important pharmaceutical intermediate.
References
Comparative study of catalysts for the functionalization of 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of haloarenes is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. This guide provides a comparative analysis of various catalytic systems for the functionalization of 1-(1-bromoethyl)-2-fluorobenzene, a versatile building block in medicinal chemistry. The following sections detail the performance of palladium, nickel, and copper-based catalysts, as well as emerging photoredox catalysis, supported by experimental data to facilitate catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high efficiency and selectivity in the functionalization of this compound. The table below summarizes the performance of different catalytic systems in key cross-coupling reactions.
| Reaction Type | Catalyst System | Nucleophile/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||||
| Suzuki-Miyaura | Pd Nanoparticles on COOH-graphene | 4-Fluorophenylboronic acid | - | - | - | - | Good Conversion | [1] |
| Nickel-Catalyzed | ||||||||
| Negishi Coupling | NiCl₂(PCy₃)₂ | Aryl/Methyl/Benzylzinc chlorides | - | - | - | - | Up to 92% | [2] |
| Copper-Catalyzed | ||||||||
| Ullmann Condensation | CuI | Phenols/Anilines | K₂CO₃/Cs₂CO₃ | DMF/NMP | High | - | Good to Excellent | [3][4][5] |
| Photoredox Catalysis | ||||||||
| Giese Reaction | Organic Photoredox Catalyst | Electron-deficient alkenes | Amine Base | - | Room Temp | - | Moderate to Good | [6] |
Experimental Protocols
Detailed methodologies for representative catalytic functionalizations of aryl halides are provided below. These protocols offer a starting point for the development of specific applications for this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. A study on the coupling of fluorohalobenzenes provides a relevant protocol.[7][8]
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.1-2.0 eq), palladium catalyst, and a suitable base.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the specified temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Negishi Coupling
Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions. The Negishi coupling utilizes organozinc reagents.[2][9]
General Procedure:
-
In a glovebox, to a solution of the aryl fluoride in an anhydrous solvent, add the nickel catalyst and a ligand.
-
Add the organozinc reagent dropwise at room temperature.
-
Stir the reaction mixture at the indicated temperature and monitor for completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by flash chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds.[3][4]
General Procedure for O-Arylation:
-
To a reaction flask, add the aryl halide (1.0 eq), phenol (1.0-1.5 eq), copper catalyst, a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).
-
Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with aqueous base and brine.
-
Dry, concentrate, and purify the product by chromatography or crystallization.
Photoredox-Catalyzed Giese Reaction
Visible-light photoredox catalysis enables radical reactions under mild conditions. The Giese reaction involves the addition of a radical to an electron-deficient alkene.[6][10]
General Procedure:
-
In a reaction vial, combine the alkyl bromide (e.g., this compound), an electron-deficient alkene, a photoredox catalyst, and an amine base in a suitable solvent.
-
Degas the solution with an inert gas.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Catalytic Processes
The following diagrams illustrate the general workflows and mechanisms of the discussed catalytic reactions.
Caption: General workflow for a catalytic cross-coupling reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General scheme of a photoredox catalytic cycle.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 10. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 1-(1-Bromoethyl)-2-fluorobenzene and Its Key Reaction Products
A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-(1-Bromoethyl)-2-fluorobenzene and its primary reaction products, 1-(2-fluorophenyl)ethanol and 2-fluoro-α-methylstyrene. This guide provides key comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
This guide offers an objective comparison of the spectroscopic properties of the starting material, this compound, and two of its common reaction products: the substitution product, 1-(2-fluorophenyl)ethanol, and the elimination product, 2-fluoro-α-methylstyrene. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development.
Reaction Pathway Overview
This compound, a substituted aromatic halide, readily undergoes nucleophilic substitution and elimination reactions at the benzylic position. Treatment with a nucleophile such as hydroxide results in the formation of 1-(2-fluorophenyl)ethanol. In the presence of a non-nucleophilic base, elimination of hydrogen bromide occurs to yield 2-fluoro-α-methylstyrene.
Caption: Reaction pathways of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its reaction products. This data is essential for distinguishing between the starting material and its potential products.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -CH- | -CH₃ | Other |
| This compound | ~7.0-7.6 (m) | ~5.4 (q) | ~2.0 (d) | |
| 1-(2-fluorophenyl)ethanol | ~7.0-7.5 (m) | ~5.1 (q) | ~1.5 (d) | ~2.0 (br s, -OH) |
| 2-fluoro-α-methylstyrene | ~7.0-7.4 (m) | ~2.2 (s) | ~5.1 (s), ~5.4 (s) (vinyl H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | C-Br/C-O | =C / -CH- | -CH₃ | =CH₂ |
| This compound | ~115-160 (multiple peaks, incl. C-F coupling) | ~45 | ~25 | ||
| 1-(2-fluorophenyl)ethanol | ~115-160 (multiple peaks, incl. C-F coupling) | ~68 | ~24 | ||
| 2-fluoro-α-methylstyrene | ~115-160 (multiple peaks, incl. C-F coupling) | ~145 | ~22 | ~115 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-F | C-Br / C-O | Other |
| This compound | ~3050-3100 | ~2950-3000 | ~1450-1600 | ~1200-1250 | ~600-700 (C-Br) | |
| 1-(2-fluorophenyl)ethanol | ~3050-3100 | ~2950-3000 | ~1450-1600 | ~1200-1250 | ~1050-1150 (C-O) | ~3200-3600 (br, O-H) |
| 2-fluoro-α-methylstyrene | ~3050-3100 | ~2900-3000 | ~1450-1600, ~1630 (C=C vinyl) | ~1200-1250 | ~910, 990 (=C-H bend) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 202/204 (presence of Br isotopes) | 123 [M-Br]⁺, 109 [M-Br-CH₂]⁺ |
| 1-(2-fluorophenyl)ethanol | 140 | 125 [M-CH₃]⁺, 122 [M-H₂O]⁺, 109 [M-CH₃-O]⁺ |
| 2-fluoro-α-methylstyrene | 136 | 121 [M-CH₃]⁺, 109 [M-C₂H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in this comparison are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For the analysis of liquid samples, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended:
-
Sample Preparation: No specific preparation is needed for liquid samples. Ensure the sample is free of solid impurities.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Analysis:
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement to prevent cross-contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. A general protocol is outlined below:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrumentation:
-
Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Employ a suitable capillary column, such as a DB-5ms or equivalent.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure separation of components.
-
Injection Volume: 1 µL in split or splitless mode, depending on the sample concentration.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 300).
-
Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing their fragmentation patterns.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of the compounds discussed in this guide.
Caption: A logical workflow for spectroscopic analysis.
A Researcher's Guide to Enantiomeric Excess Determination for Products of Asymmetric Synthesis with 1-(1-Bromoethyl)-2-fluorobenzene
For professionals in pharmaceutical research and development, the stereochemical purity of a synthesized chiral molecule is of paramount importance. Asymmetric synthesis, a cornerstone of modern drug discovery, aims to produce a single enantiomer of a chiral compound, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] The starting material, 1-(1-bromoethyl)-2-fluorobenzene, is a versatile building block for creating complex chiral molecules. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess (ee) of products derived from such syntheses.
The determination of enantiomeric excess is a critical step to quantify the success of an asymmetric reaction.[3][4] Several analytical methods are available, with the choice depending on the physicochemical properties of the analyte, the required accuracy, and the available instrumentation.[3] The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents.
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique is crucial for the accurate determination of enantiomeric excess. Chiral HPLC is often the gold standard due to its broad applicability and high accuracy.[5] However, chiral GC and NMR spectroscopy offer viable alternatives with their own distinct advantages.
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[5][6] | Broad applicability, high precision and accuracy, well-established methods for a wide range of compounds.[5][7] | Can require significant method development for new compounds, CSPs can be expensive.[1] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[4] | High resolution, suitable for volatile and thermally stable compounds, requires a very small sample size.[4] | Limited to volatile and thermally stable analytes, may require derivatization.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral resolving agent (e.g., chiral shift reagents or chiral solvating agents), enantiomers form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[1][3] | Rapid analysis, non-destructive, provides structural information.[3] | Lower sensitivity and accuracy compared to chromatographic methods, may require higher concentrations of the analyte, chiral resolving agents can be expensive. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reproducible and accurate results. Below are generalized protocols for the key methods of ee determination.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
a. Sample Preparation:
-
Accurately weigh and dissolve the product of the asymmetric synthesis in a suitable solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
b. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® or Chiralcel®, is often a good starting point for method development.[5]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve the best separation.[5]
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm) is common.[6]
-
Injection Volume: Typically 5-20 µL.
c. Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[6]
2. Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution.
a. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
If the compound is not sufficiently volatile, derivatization to a more volatile analogue may be necessary.
b. GC Conditions:
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID) is commonly used.
c. Data Analysis:
-
The % ee is calculated from the peak areas of the two enantiomers, similar to the HPLC method.
3. NMR Spectroscopy
a. Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
b. Data Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
The diastereomeric complexes formed will have distinct signals for at least one proton.
c. Data Analysis:
-
Integrate the non-overlapping signals corresponding to each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the ee can be calculated.
Illustrative Data Presentation
While specific experimental data for the products of asymmetric synthesis with this compound are not publicly available, the following table illustrates how results from different methods would be presented for comparison.
| Catalyst/Reagent | Method | Mobile Phase/Conditions | Retention Times (min) | Enantiomeric Excess (%) |
| Chiral Catalyst A | Chiral HPLC | n-Hexane/IPA (90:10) | 12.5 (R), 14.8 (S) | 95 |
| Chiral Auxiliary B | Chiral GC | Cyclodex-B column, 120-180°C ramp | 8.2 (R), 8.9 (S) | 88 |
| Chiral Catalyst C | ¹H NMR | CDCl₃ with Eu(hfc)₃ | N/A | 92 |
Workflow for Enantiomeric Excess Determination
The process from an asymmetric chemical reaction to the final determination of enantiomeric excess follows a logical progression. This workflow ensures that the stereochemical outcome of the synthesis is accurately and reliably assessed.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis Introduction enantiomeric excess | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Mechanistic Insights into the Reactivity of 1-(1-Bromoethyl)-2-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanistic pathways involved in reactions of 1-(1-bromoethyl)-2-fluorobenzene, a versatile building block in organic synthesis. Due to its dual reactivity at the benzylic bromide and the potential for reactions involving the aryl halide bond, this compound is a valuable precursor in the development of novel chemical entities. This document outlines the primary reaction types this molecule undergoes, including nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. Where available, experimental data for this compound is presented alongside comparative data for analogous compounds to provide a predictive framework for its reactivity.
Executive Summary
This compound is a halogenated aromatic compound that exhibits reactivity characteristic of both a secondary benzylic halide and an aryl halide. The benzylic bromide is susceptible to nucleophilic attack and elimination, while the carbon-fluorine and carbon-bromine bonds on the aromatic ring can participate in various cross-coupling reactions. The presence of the fluorine atom at the ortho position influences the electronic properties of the benzene ring and can impact the reactivity of the benzylic position through inductive and steric effects. This guide explores the mechanistic details of these transformations, providing a comparative analysis to aid in reaction design and optimization.
Nucleophilic Substitution Reactions: A Competition Between S(_N)1 and S(_N)2 Pathways
The benzylic bromide of this compound is prone to nucleophilic substitution, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions.
The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.
In contrast, the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The S(_N)1 pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.
Comparative Data for Nucleophilic Substitution
| Substrate | Nucleophile | Solvent | Predominant Mechanism | Product(s) | Expected Yield |
| (1-Bromoethyl)benzene | NaCN | Diethyl ether | S(_N)2 | (1-Cyanoethyl)benzene (inversion) | High |
| (1-Bromoethyl)benzene | H₂O | Water | S(_N)1 | (1-Hydroxyethyl)benzene (racemic) | Moderate |
| This compound | NaN₃ | DMF | Likely S(_N)2 | 1-(1-Azidoethyl)-2-fluorobenzene | High (predicted) |
| This compound | NaOH (aq) | Water/Dioxane | Likely mixed S(_N)1/S(_N)2 | 1-(2-Fluorophenyl)ethanol | Good (predicted) |
Experimental Protocol: General Procedure for S(_N)2 Reaction with Sodium Azide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography.
Elimination Reactions: E1 and E2 Mechanisms
In the presence of a base, this compound can undergo elimination of HBr to form 2-fluoro-α-methylstyrene. This reaction can proceed through either an E1 or E2 mechanism.
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the benzylic carbon, and the bromide is eliminated simultaneously to form a double bond. This pathway is favored by strong, bulky bases and requires an anti-periplanar arrangement of the proton and the leaving group.
The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. E1 reactions often compete with S(_N)1 reactions and are favored under similar conditions (weak base/nucleophile, polar protic solvent).
Comparative Data for Elimination Reactions
The choice of base is critical in determining the outcome of elimination reactions. Strong, non-nucleophilic bases like potassium tert-butoxide will strongly favor the E2 pathway.
| Substrate | Base | Solvent | Predominant Mechanism | Product | Expected Yield |
| (1-Bromoethyl)benzene | KOtBu | THF | E2 | Styrene | High |
| This compound | KOtBu | THF | E2 | 2-Fluoro-α-methylstyrene | High (predicted) |
| (1-Bromoethyl)benzene | NaOEt | Ethanol | E2/S(_N)2 mixture | Styrene & (1-Ethoxyethyl)benzene | Mixture |
Experimental Protocol: General Procedure for E2 Reaction with Potassium tert-Butoxide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl bromide and an alkene.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
The reactivity in these cross-coupling reactions generally follows the trend I > Br > Cl for the halide leaving group. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Yield |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to High |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good to High |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Good to High |
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a versatile substrate that can undergo a range of important organic transformations. The benzylic bromide allows for nucleophilic substitution and elimination reactions, with the specific pathway being controllable by the choice of reagents and reaction conditions. Furthermore, the aryl bromide functionality opens the door to a wide array of powerful palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Understanding the mechanistic principles outlined in this guide will aid researchers in effectively utilizing this compound in their synthetic endeavors. Further experimental studies on this specific molecule are warranted to provide more precise quantitative data on its reactivity in comparison to other substituted benzylic halides.
Benchmarking the Efficiency of 1-(1-Bromoethyl)-2-fluorobenzene in Specific C-C Bond Formations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The choice of coupling partners is critical for the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of 1-(1-Bromoethyl)-2-fluorobenzene in key palladium-catalyzed C-C bond-forming reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings. Its efficiency is benchmarked against structurally related benzylic bromides to elucidate the impact of the ortho-fluoro substituent and the alpha-ethyl group on reactivity and yield. The supporting experimental data is collated from studies on analogous systems to provide a predictive framework for researchers.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The efficiency of this compound in C-C bond formation is influenced by several factors, including the steric hindrance at the benzylic position and the electronic effect of the ortho-fluoro substituent. The following tables summarize representative quantitative data for Suzuki-Miyaura, Heck, and Sonogashira couplings with benzylic bromides analogous to this compound. This data provides a baseline for expected reactivity and yields.
Table 1: Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids
| Entry | Benzylic Bromide | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 91[1] |
| 2 | 4-Methoxybenzyl bromide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 85[2] |
| 3 | 1-Bromoethylbenzene | Phenylboronic acid | Pd(II) species | - | - | - | - | Major byproduct: Styrene (via β-hydride elimination)[1] |
| 4 | 2-Fluorobenzyl bromide | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
| 5 | This compound (Predicted) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 12 | Moderate to Good (Potential for β-hydride elimination) |
Table 2: Heck Coupling of Benzylic Bromides with Alkenes
| Entry | Benzylic Bromide/Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Styrene | Pd(OAc)₂ (1) | NaHCO₃ | DMSO | 140 | 24 | 76 (E-stilbene)[3] |
| 2 | Benzyl bromide | Methyl acrylate | Not specified | Not specified | Neat | Not specified | Not specified | 67[4] |
| 3 | 1-(3,5-Diacetoxyphenyl)-1-bromoethane | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | DMA | 120 | 18-24 | Good (Specific yield not reported)[5] |
| 4 | This compound (Predicted) | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | Moderate (Regioisomeric mixture possible) |
Table 3: Sonogashira Coupling of Benzylic Halides with Terminal Alkynes
| Entry | Benzylic/Alkyl Halide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI | TBAF | Neat | Not specified | Not specified | Moderate to Excellent[6] |
| 2 | Unactivated Alkyl Bromide | Phenylacetylene | [(π-allyl)PdCl]₂ (5) / IMes·HCl (10) / CuI (15) | K₃PO₄ | Dioxane | RT | 12 | ~80[7] |
| 3 | Benzyl bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2-6 | Good (Specific yield not reported) |
| 4 | This compound (Predicted) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60 | 8 | Moderate (Side reactions possible) |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, adapted from literature procedures for analogous benzylic bromides. These should serve as a starting point for the optimization of reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of benzylic bromides with a range of arylboronic acids.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add a degassed 10:1 mixture of THF and water via syringe.
-
Heat the reaction mixture to 70-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling
This protocol is a representative procedure for the Heck coupling of benzylic bromides with alkenes.[5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂), (2 mol%)
-
Triphenylphosphine (PPh₃), (4 mol%)
-
Potassium Carbonate (K₂CO₃), (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the alkene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is adapted from standard Sonogashira coupling procedures and may require optimization for secondary benzylic bromides.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), (3 mol%)
-
Copper(I) iodide (CuI), (5 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid researchers in understanding and applying these C-C bond formation reactions, the following diagrams, created using Graphviz (DOT language), illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Caption: A generalized workflow for palladium-catalyzed C-C coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Isotopic Labeling of 1-(1-Bromoethyl)-2-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling strategies for derivatives of 1-(1-Bromoethyl)-2-fluorobenzene, a versatile scaffold in medicinal chemistry. The introduction of isotopes such as deuterium (²H), carbon-11 (¹¹C), and fluorine-18 (¹⁸F) is crucial for a variety of applications, including metabolic studies, pharmacokinetic profiling, and in vivo imaging with Positron Emission Tomography (PET). This document outlines detailed experimental protocols, presents comparative data based on analogous compounds, and visualizes key chemical pathways to assist researchers in selecting the optimal labeling strategy for their specific needs.
Comparison of Isotopic Labeling Methods
The choice of isotope and labeling methodology is dictated by the intended application. Stable isotopes like deuterium are ideal for altering metabolic profiles and for use as internal standards in mass spectrometry.[1] Radioisotopes such as carbon-11 and fluorine-18 are employed for PET imaging to visualize and quantify biological processes in real-time.[2][3]
| Isotope | Labeling Method | Precursor Type | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Deuterium (²H) | Nucleophilic Substitution | Thiol, Amine, or Phenol | NaH or K₂CO₃ in aprotic solvent (THF, Acetonitrile), 0-80°C, 1-24 hours. | Enhanced metabolic stability (Kinetic Isotope Effect), non-radioactive, cost-effective for non-radioactive studies.[4] | Not suitable for PET imaging, potential for isotopic scrambling. |
| Carbon-11 (¹¹C) | ¹¹C-Methylation | Desmethyl precursor | [¹¹C]CH₃I or [¹¹C]CH₃OTf, base (e.g., NaOH, TBAF), polar aprotic solvent (e.g., DMF, acetone), 25-80°C, < 15 minutes. | Allows for PET imaging of metabolic pathways, minimal impact on biological activity.[2] | Short half-life (20.4 min) requires rapid synthesis and on-site cyclotron.[5] |
| Carbon-11 (¹¹C) | ¹¹C-Carbonylation via [¹¹C]CO₂ | Organometallic (e.g., Grignard) or amine precursor | [¹¹C]CO₂ with a fixation agent (e.g., BEMP), followed by a reducing or cyclizing agent, variable temperature, < 30 minutes. | Access to a wider range of functional groups (amides, ureas, carboxylic acids).[6][7] | Can require more complex precursor synthesis. |
| Fluorine-18 (¹⁸F) | Nucleophilic Aromatic Substitution | Precursor with a leaving group (e.g., -NO₂, -NMe₃⁺) ortho or para to an activating group. | [¹⁸F]Fluoride, Kryptofix 2.2.2 (K₂₂₂)/K₂CO₃, polar aprotic solvent (DMSO, DMF), 100-180°C, 10-30 minutes. | Longer half-life (109.8 min) allows for longer imaging studies and distribution to other sites, high resolution PET images.[3] | Harsh reaction conditions may not be suitable for sensitive molecules. |
| Fluorine-18 (¹⁸F) | Prosthetic Group Labeling | Biomolecule with a reactive handle (e.g., azide, alkyne) | ¹⁸F-labeled prosthetic group (e.g., [¹⁸F]FB-Cys-urea-Glu), often under mild, aqueous conditions.[8] | Mild reaction conditions suitable for sensitive biomolecules like peptides and proteins.[9] | Adds an additional synthetic step, potentially altering the molecule's properties. |
Experimental Protocols
Deuterium Labeling of a Thiol Derivative
This protocol describes the S-alkylation of a thiol with a deuterated analog of this compound, (1-Bromoethyl)benzene-d3, to introduce a deuterium-labeled phenylethyl group.
Materials:
-
Thiol (1.0 eq)
-
(1-Bromoethyl)benzene-d3 (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol and anhydrous THF.
-
Cool the solution in an ice bath (0°C).
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add (1-Bromoethyl)benzene-d3 dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by Thin Layer Chromatography (TLC) (typically 1-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the product by silica gel column chromatography.
Carbon-11 Labeling via O-Methylation
This protocol outlines the O-¹¹C-methylation of a hydroxyl precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Materials:
-
Hydroxy-precursor (e.g., a derivative of 1-(1-hydroxyethyl)-2-fluorobenzene, ~0.2 mg)
-
[¹¹C]CH₃OTf
-
Sodium hydroxide (NaOH, 0.5 M)
-
Anhydrous acetone
-
HPLC system for purification
Procedure:
-
[¹¹C]CH₃OTf is produced from cyclotron-produced [¹¹C]CO₂ and bubbled into a reactor containing the precursor dissolved in anhydrous acetone.[10]
-
Add 2 µL of 0.5 M NaOH to the reaction mixture.
-
Incubate the reaction mixture at 25°C for 4 minutes.[10]
-
The reaction is quenched and the product is purified by semi-preparative HPLC to yield the ¹¹C-labeled product.
Fluorine-18 Labeling via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the aromatic radiofluorination of a precursor bearing a suitable leaving group.
Materials:
-
Precursor with a leaving group (e.g., trimethylammonium triflate or nitro group, ~5-10 mg)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
HPLC system for purification
Procedure:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
The precursor, dissolved in anhydrous DMSO or DMF, is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a high temperature (typically 100-180°C) for a specified time (e.g., 10-20 minutes).[3]
-
After cooling, the reaction mixture is diluted with water and the product is purified by semi-preparative HPLC.
Visualizations
Caption: Workflow for Deuterium Labeling via Nucleophilic Substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. State of art in 11C labelled radiotracers synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies | MDPI [mdpi.com]
- 6. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C-Labeling of a Flavanone Extracted from a South American Native Species for Evaluation of Its Interaction with GSK-3β | MDPI [mdpi.com]
Comparative Analysis of the Biological Activities of Compounds Derived from 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of heterocyclic compounds hypothetically synthesized from the starting material, 1-(1-bromoethyl)-2-fluorobenzene. The strategic incorporation of the fluorophenyl moiety is a well-established method in medicinal chemistry to enhance metabolic stability and binding affinity. This document summarizes the anticancer, anti-inflammatory, and antimicrobial activities of plausible derivatives, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development.
Plausible Synthetic Pathways
While direct synthesis from this compound for the compounds discussed below is not explicitly documented in the reviewed literature, plausible synthetic routes can be proposed. The bromoethyl group serves as a reactive handle for various organic transformations. For instance, it can be converted to a vinyl group via elimination, which can then undergo further reactions. Alternatively, it can be used in cyclization reactions to form heterocyclic cores like benzofurans or be a precursor for more complex side chains in the synthesis of quinolines. The 2-fluorophenyl group remains as a key substituent influencing the biological activity of the final compounds.
Anticancer Activity: A Comparative Study
A significant area of investigation for fluorinated heterocyclic compounds is their potential as anticancer agents. Here, we compare the cytotoxic effects of fluorinated benzofuran and quinoline derivatives against various cancer cell lines.
Table 1: Anticancer Activity (IC50 µM) of Fluorinated Benzofuran and Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran | Compound 1 (Difluoro, Bromo, Ester) | HCT116 (Colon) | 19.5 | [1] |
| Compound 2 (Difluoro, Bromo, Carboxylic Acid) | HCT116 (Colon) | 24.8 | [1] | |
| Quinoline | Compound 6a (meta-Fluoro) | MDA-MB-468 (Breast) | 4.0 | [2] |
| Compound 6b (para-Fluoro) | MDA-MB-468 (Breast) | 5.0 | [2] | |
| Compound 6d | MDA-MB-468 (Breast) | 4.0 | [2] | |
| Compound 6f | MDA-MB-468 (Breast) | 2.5 | [2] |
Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators
Fluorinated benzofuran derivatives have demonstrated notable anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade.
Table 2: Anti-Inflammatory Activity (IC50 µM) of Fluorinated Benzofuran Derivatives
| Compound | IL-6 Inhibition | CCL2 Inhibition | Nitric Oxide Inhibition | Prostaglandin E2 Inhibition | Reference |
| Compound 2 | - | - | - | 1.92 | [1] |
| Compound 3 | 1.23 | 1.5 | 2.4 | 1.48 | [1] |
| Compound 8 | 9.04 | 19.3 | 5.2 | 20.5 | [1] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of fluorinated quinoline derivatives has been evaluated against various bacterial strains, demonstrating their efficacy as potential antibacterial agents.
Table 3: Antimicrobial Activity (MIC µg/mL) of a Trifluorinated Quinoline (CS-940)
| Bacterial Family/Species | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 0.015 - 16 | [3] |
| Acinetobacter spp. | 0.03 | [3] |
| Stenotrophomonas maltophilia | 2 | [3] |
| Haemophilus influenzae | ≤ 0.06 | [3] |
| Moraxella catarrhalis | ≤ 0.06 | [3] |
| Neisseria spp. | ≤ 0.06 | [3] |
| Oxacillin-susceptible Staphylococcus aureus | - | [3] |
| Streptococcus spp. | ≤ 2 | [3] |
| Enterococcus faecium | 4 | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Visualization
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is often dysregulated in cancer. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of synthesized compounds.
Caption: Workflow for cytotoxicity testing.
References
Safety Operating Guide
Proper Disposal of 1-(1-Bromoethyl)-2-fluorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(1-Bromoethyl)-2-fluorobenzene (CAS No. 405931-46-6), a halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed and causes serious eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear protective gloves (double nitrile or Viton gloves are recommended for handling halogenated solvents).[2]
-
Skin and Body Protection: A fully-buttoned lab coat is required to prevent skin contact.[2]
-
Respiratory Protection: Use only under a chemical fume hood.[3] If vapors or aerosols are generated, respiratory protection is required.
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
Waste Classification and Segregation
This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[5][6] As such, it must be disposed of as a regulated hazardous waste. Proper segregation is the first and most critical step in the disposal process to prevent dangerous chemical reactions and to facilitate correct disposal.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic wastes with non-halogenated organic wastes.[5][7] This is crucial as the disposal methods and costs for these two streams are significantly different.[7][8]
-
Avoid Mixing with Other Waste Types: Do not combine this compound with:
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Designate a specific, compatible waste container for halogenated organic solvents. Polyethylene or glass containers are typically suitable.[2]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[7][9]
-
As soon as the first volume of this compound is added to the container, begin to fill out the hazardous waste tag with all required information, including the chemical name and estimated quantity.[7]
2. Storage of Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The container must be kept tightly closed when not in use.[7]
-
Ensure the storage area is cool, dry, and well-ventilated.[7][10]
-
Store the container within secondary containment to prevent spills.[7]
3. Preparing for Disposal:
-
Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.
-
Once the container is ready for pickup, ensure the hazardous waste tag is complete and securely attached.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as dry sand or earth.[2][11]
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[2]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈BrF | [6] |
| Molecular Weight | 203.05 g/mol | [6] |
| Purity | ≥95% | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. scbt.com [scbt.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 1-Bromo-2-fluorobenzene(1072-85-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Comprehensive Safety and Handling Guide for 1-(1-Bromoethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 1-(1-Bromoethyl)-2-fluorobenzene (CAS No. 405931-46-6). Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards.[4] |
| Chemical Splash Goggles | Required when handling larger volumes (>1 liter) or when there is a significant splash risk.[4] | |
| Face Shield | To be worn in conjunction with safety glasses or goggles during operations with a high risk of splashing.[2][4] | |
| Hand Protection | Chemically Resistant Gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2][5] |
| Body Protection | Flame-Retardant Lab Coat | Should be worn at all times in the laboratory.[3][4] |
| Chemical-Resistant Apron | Recommended for additional protection during transfers and other high-risk procedures. | |
| Closed-Toe Shoes | Open-toed shoes or sandals are not permitted in the laboratory.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) if ventilation is inadequate or for nuisance exposures.[2][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][8]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][8]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[5] Launder contaminated work clothes separately.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][8]
-
Keep containers tightly closed and protected from physical damage.[1][3][6][8]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1][7]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart.[5] Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap if available.[5] Seek medical attention if irritation occurs. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[5][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5][7] Call a poison center or doctor for treatment advice.[6] |
Spill Response Plan:
-
Minor Spills:
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain and absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material and residues into a labeled, sealed container for flammable waste disposal.
-
Clean the spill area with soap and water.
-
Major Spills:
-
Evacuate personnel from the area and move upwind.
-
Alert the appropriate emergency response team.
-
Isolate the hazard area and deny entry.
-
Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up the spill.
-
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
Waste Collection and Disposal:
-
Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed, and appropriate containers for hazardous waste.[5]
-
Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][5][8] Do not dispose of it down the drain.[5]
-
Contaminated packaging should be disposed of as unused product.[5]
Workflow for Safe Handling of this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
